molecular formula C50H50N14O9S6 B233449 Amythiamicin C CAS No. 156620-47-2

Amythiamicin C

カタログ番号: B233449
CAS番号: 156620-47-2
分子量: 1183.4 g/mol
InChIキー: RVTQSVRTXQTCKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amythiamicin C is a keratan 6'-sulfate and an azamacrocycle.
polythiazole-containing cyclic peptide antibiotic from Amycolatopsis

特性

CAS番号

156620-47-2

分子式

C50H50N14O9S6

分子量

1183.4 g/mol

IUPAC名

(1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C50H50N14O9S6/c1-20(2)35-47-59-30(18-78-47)45-56-27(15-75-45)38-23(9-10-24(53-38)44-60-31(19-76-44)50(72)73-14-26-49(71)64-11-7-8-32(64)41(69)55-26)43-57-29(17-74-43)40(68)54-25(12-33(65)51-6)46-63-37(22(5)79-46)42(70)62-36(21(3)4)48-58-28(16-77-48)39(67)52-13-34(66)61-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H,51,65)(H,52,67)(H,54,68)(H,55,69)(H,61,66)(H,62,70)

InChIキー

RVTQSVRTXQTCKX-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OCC8C(=O)N9CCCC9C(=O)N8)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

同義語

amythiamicin C

製品の起源

United States

Foundational & Exploratory

Delving into Amythiamicin C: A Technical Guide to its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation and spectroscopic analysis of Amythiamicin C, a member of the thiopeptide family of antibiotics. Drawing upon key data from its total synthesis, this document presents a comprehensive overview of the analytical techniques and experimental protocols instrumental in confirming its complex architecture.

Spectroscopic Data Summary

The structural confirmation of synthetic this compound relies on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below is consistent with the assigned structure and serves as a reference for future analytical work.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Calculated m/zValue not explicitly found in search results
Found m/zValue not explicitly found in search results
Molecular FormulaC₅₈H₅₉N₁₅O₁₅S₆
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for the complete structure of this compound were not available in a readily tabular format within the searched resources. The complexity of the molecule requires extensive 2D NMR analysis (COSY, HSQC, HMBC) for full assignment, and this detailed assignment table is not present in the supplementary information of the primary synthetic communication.

Experimental Protocols

The following protocols are synthesized from the general procedures reported in the total synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Instrumentation:

  • Bruker Avance series NMR spectrometer (or equivalent), operating at a frequency of 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

Sample Preparation:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Process the data and reference the spectrum to the solvent peak.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire a suite of two-dimensional NMR spectra to establish connectivity and assign protons and carbons.

    • Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments should be utilized.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments, delays for evolution of long-range couplings in HMBC) for the specific molecule.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Instrumentation:

  • An Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer or a similar high-resolution instrument.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or through an LC system.

Data Acquisition:

  • Operate the mass spectrometer in positive ion mode.

  • Set the instrument parameters, including capillary voltage, fragmentor voltage, and gas flows (nebulizer and drying gas), to achieve optimal ionization and ion transmission.

  • Acquire data over a mass range that includes the expected molecular ion peak.

  • The high-resolution capabilities of the TOF analyzer will provide a highly accurate mass measurement, typically to four or five decimal places.

  • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

Visualized Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the study of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials intermediate Key Intermediates start->intermediate Multi-step Synthesis final_product Crude this compound intermediate->final_product Final Assembly & Cyclization purification HPLC Purification final_product->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms structure Final Structure of This compound nmr->structure hrms->structure

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

structure_elucidation_logic cluster_amy_c_analysis Analysis of this compound cluster_deduced_fragments Deduced Components amy_d Known Core Structure (Amythiamicin D) final_structure Complete Structure of This compound amy_d->final_structure Common Macrocyclic Core nmr_data NMR Data (1H, 13C, 2D) side_chain Seryl-Prolyl Residue nmr_data->side_chain attachment Ester Linkage nmr_data->attachment ms_data HRMS Data (Molecular Formula) ms_data->side_chain degradation Chemical Degradation (Hydrolysis) degradation->side_chain side_chain->final_structure attachment->final_structure

Caption: Logical flow for the structure elucidation of this compound.

An In-depth Technical Guide to the Biosynthesis of Amythiamicin C: A Thiopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the complete biosynthetic gene cluster and detailed enzymatic pathway for Amythiamicin C have not been publicly elucidated. This compound, produced by Amycolatopsis sp. MI481-42F4, is a member of the thiopeptide class of antibiotics.[1] Thiopeptides are synthesized through the extensive post-translational modification of a ribosomally produced precursor peptide.[2][3][4] This guide will provide a comprehensive overview of the genetic and biochemical principles governing thiopeptide biosynthesis, using the well-characterized pathway of thiostrepton from Streptomyces laurentii as a representative model. The methodologies and enzymatic steps detailed herein are foundational to the study of all thiopeptides, including this compound.

Genetic Basis of Thiopeptide Biosynthesis: The Thiostrepton Model

The genetic blueprint for thiostrepton production is located within a dedicated biosynthetic gene cluster (BGC), designated tsr. This cluster, spanning approximately 21 kilobases, contains all the genes necessary for the synthesis of the precursor peptide, its extensive modification, and self-resistance.[2]

The tsr Gene Cluster

The tsr gene cluster is organized into several operons and comprises genes encoding the precursor peptide, modifying enzymes, and resistance mechanisms. A summary of the key genes and their putative functions is presented in Table 1.

Table 1: Key Genes in the Thiostrepton (tsr) Biosynthetic Gene Cluster and Their Functions.

GeneProposed Function
tsrAEncodes the precursor peptide (TsrA)
tsrOCyclodehydratase (thiazole/thiazoline formation)
tsrMDehydrogenase (thiazole/thiazoline formation)
tsrJ, tsrK, tsrSDehydratases (dehydroalanine/dehydrobutyrine formation)
tsrN, tsrLCatalyze hetero-Diels-Alder cyclization (dehydropiperidine ring formation)
tsrF, A, E, B, D, U, P, Q, IInvolved in the biosynthesis of the quinaldic acid moiety from tryptophan
tsrRP450 hydroxylase (oxidation of isoleucine)
tsrCAsparagine synthase-like protein (C-terminal amide formation)
tsrTAmidotransferase

Source: Adapted from multiple studies on thiostrepton biosynthesis.[3][4]

thiostrepton_gene_cluster cluster_tsr Thiostrepton Biosynthetic Gene Cluster (tsr) tsrA tsrA (Precursor Peptide) mod_enzymes tsrO, M, J, K, S, N, L (Core Modifications) qa_synthesis tsrF, A, E, B, D, U, P, Q, I (Quinaldic Acid Synthesis) tailoring_enzymes tsrR, C, T (Tailoring Reactions)

Figure 1: Organization of the thiostrepton biosynthetic gene cluster.

The this compound Biosynthesis Pathway: A Thiostrepton-Based Model

The biosynthesis of thiopeptides is a fascinating example of ribosomal synthesis followed by extensive enzymatic tailoring. The overall pathway can be divided into three main stages: ribosomal synthesis of the precursor peptide, post-translational modifications to form the characteristic thiopeptide core, and late-stage tailoring reactions.

Stage 1: Ribosomal Synthesis of the Precursor Peptide

Unlike non-ribosomal peptide antibiotics, the backbone of thiopeptides is synthesized by the ribosome as a precursor peptide. In the case of thiostrepton, this precursor is TsrA, a 58-amino acid peptide. TsrA consists of a 41-amino acid N-terminal leader peptide and a 17-amino acid C-terminal structural peptide (IASASCTTCICTCSCSS), which is the substrate for the subsequent modifications.[2] The leader peptide is crucial for guiding the modifying enzymes to the structural peptide.

Stage 2: Post-Translational Modifications and Core Formation

Following ribosomal synthesis, the TsrA structural peptide undergoes a series of remarkable enzymatic transformations to create the complex thiopeptide core.

  • Thiazole/Thiazoline Formation: The cysteine residues within the structural peptide are converted to thiazole or thiazoline rings. This is catalyzed by the cyclodehydratase TsrO and the dehydrogenase TsrM.[2][4]

  • Dehydration: Serine and threonine residues are dehydrated to dehydroalanine and dehydrobutyrine, respectively, by the dehydratases TsrJ, TsrK, and TsrS.[2]

  • Hetero-Diels-Alder Cyclization: A key step in forming the characteristic 6-membered nitrogen heterocycle (a dehydropiperidine ring in thiostrepton) is a proposed hetero-Diels-Alder reaction catalyzed by TsrN and TsrL.[2]

Stage 3: Late-Stage Tailoring and Maturation

After the formation of the core structure, further tailoring reactions occur to yield the final thiostrepton molecule.

  • Quinaldic Acid Moiety Synthesis and Attachment: A separate branch of the pathway, involving the products of the tsrF, A, E, B, D, U, P, Q, and I genes, synthesizes a quinaldic acid derivative from tryptophan.[2][4] This moiety is then attached to the core peptide.

  • Final Modifications and Leader Peptide Cleavage: The final steps involve oxidations, such as the hydroxylation of an isoleucine residue by the P450 hydroxylase TsrR, and the formation of a C-terminal amide by a protein with homology to asparagine synthetases (TsrC).[2][4] The leader peptide is then cleaved to release the mature and active thiostrepton.

thiostrepton_biosynthesis_pathway cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications cluster_tailoring Tailoring and Maturation precursor TsrA Precursor Peptide (Leader-Structural) thiazole Thiazole/Thiazoline Formation (TsrO, TsrM) precursor->thiazole dehydration Dehydration (TsrJ, TsrK, TsrS) thiazole->dehydration cyclization Hetero-Diels-Alder (TsrN, TsrL) dehydration->cyclization modified_peptide Modified Core Peptide cyclization->modified_peptide qa_attachment Quinaldic Acid Attachment modified_peptide->qa_attachment qa_synthesis Quinaldic Acid Synthesis (TsrF, A, E, B, D, U, P, Q, I) qa_synthesis->qa_attachment final_mods Final Modifications & Leader Peptide Cleavage (TsrR, TsrC) qa_attachment->final_mods thiostrepton Mature Thiostrepton final_mods->thiostrepton

Figure 2: Proposed biosynthesis pathway for thiostrepton.

Experimental Protocols for Thiopeptide Biosynthesis Research

The elucidation of a thiopeptide biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. The following sections outline key experimental protocols, using the study of thiostrepton as a framework.

Identification and Characterization of the Biosynthetic Gene Cluster
  • Genome Mining: The first step is to identify the putative BGC in the producing organism. For a novel thiopeptide like this compound, this would involve sequencing the genome of Amycolatopsis sp. MI481-42F4 and using bioinformatics tools like antiSMASH to search for clusters containing genes homologous to known thiopeptide biosynthesis genes (e.g., those encoding precursor peptides, YcaO-domain proteins, and dehydratases).

  • Gene Inactivation: To confirm the involvement of a candidate BGC, targeted gene inactivation is performed. This typically involves replacing a key gene (e.g., the precursor peptide gene or a core modifying enzyme gene) with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then fermented, and the culture extract is analyzed by HPLC and mass spectrometry for the loss of thiopeptide production.

  • Heterologous Expression: The entire BGC can be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[5] Successful production of the thiopeptide in the heterologous host confirms the identity and completeness of the cloned BGC.

Characterization of Biosynthetic Enzymes
  • Protein Expression and Purification: Individual genes from the BGC are cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host, typically E. coli. The recombinant proteins, often with an affinity tag (e.g., His-tag), are then purified using chromatographic techniques like Ni-NTA affinity chromatography and size-exclusion chromatography.

  • In Vitro Enzymatic Assays: The function of the purified enzymes is determined through in vitro assays. For example, the activity of a cyclodehydratase can be tested by incubating the enzyme with a synthetic precursor peptide and analyzing the products by mass spectrometry for the expected mass shift corresponding to water loss.

  • Analysis of Intermediates: Gene inactivation mutants can accumulate biosynthetic intermediates. These intermediates can be isolated and their structures determined using NMR spectroscopy and mass spectrometry. This provides valuable insights into the sequence of enzymatic reactions.

experimental_workflow cluster_genetics Genetic Analysis cluster_biochemistry Biochemical Characterization cluster_analytics Analytical Chemistry genome_mining Genome Mining of Amycolatopsis sp. gene_inactivation Gene Inactivation genome_mining->gene_inactivation heterologous_expression Heterologous Expression genome_mining->heterologous_expression intermediate_analysis Intermediate Analysis (MS, NMR) gene_inactivation->intermediate_analysis product_confirmation Product Confirmation (HPLC, MS) heterologous_expression->product_confirmation protein_expression Protein Expression & Purification enzyme_assays In Vitro Enzymatic Assays protein_expression->enzyme_assays enzyme_assays->product_confirmation

Figure 3: A representative experimental workflow for elucidating a thiopeptide biosynthesis pathway.

Quantitative Data in Thiopeptide Biosynthesis

Quantitative analysis is crucial for understanding the efficiency of a biosynthetic pathway and for engineering strains with improved production titers. Due to the limited data on this compound, this section presents representative quantitative data from the study of thiostrepton and its analogs.

Table 2: Minimum Inhibitory Concentrations (MICs) of Thiostrepton and Analogs against various bacteria.

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Enterococcus faecalis (MIC, µg/mL)
Thiostrepton A0.0120.0250.012
Thiostrepton Ala2Dha0.0250.050.025
Thiostrepton Ala2Dhb0.050.10.05

Source: Data adapted from studies on thiostrepton analog biosynthesis.[6]

Table 3: In Vitro Protein Synthesis Inhibition by Thiostrepton.

CompoundIC50 (µM)
Thiostrepton A0.63 ± 0.01

Source: Data from in vitro coupled transcription-translation assays.[6]

Conclusion and Future Directions

The biosynthesis of this compound, like other thiopeptides, is a complex and elegant process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. While the specific details of the this compound pathway await discovery, the well-studied biosynthesis of thiostrepton provides a robust model for understanding the fundamental genetic and biochemical principles.

Future research on this compound biosynthesis will undoubtedly focus on sequencing the genome of Amycolatopsis sp. MI481-42F4 to identify the corresponding biosynthetic gene cluster. Subsequent characterization of the genes and enzymes within this cluster will not only illuminate the unique steps in this compound formation but also open avenues for biosynthetic engineering to produce novel and potentially more potent analogs for drug development. The experimental strategies outlined in this guide provide a clear roadmap for these future investigations.

References

Amythiamicin C: A Technical Guide to its Mechanism of Action Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin C, a member of the thiopeptide class of antibiotics, demonstrates potent activity against a range of Gram-positive bacteria, including drug-resistant strains. This document provides an in-depth technical overview of the molecular mechanism underlying its antibacterial action. Evidence strongly indicates that this compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This guide consolidates the current understanding of its mechanism, presents available quantitative data on its activity, and provides detailed experimental protocols for key assays relevant to its study.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The thiopeptide antibiotics, a class of structurally complex natural products, have emerged as promising candidates. This compound, isolated from the fermentation broth of Amycolatopsis sp., exhibits significant inhibitory effects on Gram-positive pathogens.[1] Its intricate cyclic peptide structure, rich in thiazole rings, is characteristic of this class and underpins its biological activity. This guide focuses on the specific molecular interactions and cellular consequences of this compound's activity in Gram-positive bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action for this compound is the inhibition of bacterial protein synthesis. This occurs through a specific interaction with a crucial component of the translational machinery, the elongation factor Tu (EF-Tu).

The Target: Elongation Factor Tu (EF-Tu)

EF-Tu is a highly conserved GTPase that plays a critical role in the elongation phase of protein synthesis. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The binding of EF-Tu to aa-tRNA protects the labile ester linkage of the amino acid and ensures the fidelity of codon recognition. Following successful codon-anticodon pairing, GTP hydrolysis occurs, leading to a conformational change in EF-Tu, its release from the ribosome, and the subsequent accommodation of the aa-tRNA into the peptidyl transferase center.

This compound's Interaction with EF-Tu

This compound and its structural analogs, such as Amythiamicin D, are believed to bind to a specific pocket on EF-Tu.[2] This binding event prevents the proper functioning of EF-Tu, thereby halting the elongation cycle of protein synthesis. Rescue experiments with an external supply of EF-Tu have been shown to neutralize the inhibitory effects of Amythiamicin D derivatives, providing strong evidence for EF-Tu as the direct target.[2]

Furthermore, mutations within the gene encoding EF-Tu have been identified in bacterial strains resistant to amythiamicins.[3] This genetic evidence further solidifies EF-Tu as the primary target of this antibiotic class. The proposed mechanism suggests that this compound binding to EF-Tu interferes with its ability to either bind to aa-tRNA or to interact correctly with the ribosome.

The following diagram illustrates the proposed mechanism of action:

Amythiamicin_C_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Complex Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Blocked_Complex Inactive EF-Tu Complex EF-Tu-GTP->Blocked_Complex forms aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome A-site Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation leads to Amythiamicin_C This compound Amythiamicin_C->EF-Tu-GTP binds to Inhibition Protein Synthesis Inhibited Blocked_Complex->Inhibition

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of Gram-positive bacteria is not extensively available in the public domain, the inhibitory activity of closely related compounds provides a strong indication of its potency. For context, the following table summarizes the antibacterial activity of Amythiamicin D and one of its potent analogues against key Gram-positive pathogens.

CompoundOrganismStrainMIC (µg/mL)
Amythiamicin D Analogue 3aStaphylococcus aureusNCTCNot specified, but active
Amythiamicin D Analogue 3aStaphylococcus aureusMu50 (Vancomycin-intermediate)Not specified, but active
Amythiamicin D Analogue 3aListeria monocytogenesEGDNot specified, but active

Note: The original study demonstrated inhibition but did not provide specific MIC values.[2] Further research is required to establish a comprehensive MIC profile for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilution, as well as to a positive control well (containing only CAMHB and inoculum).

    • A negative control well (containing only CAMHB) should also be included.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for MIC determination:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute to 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.
In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis using a cell-free system.

Materials:

  • E. coli S30 cell-free extract system (or a purified PURE system)

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

  • Amino acid mixture (with one radioactively labeled amino acid, e.g., ³⁵S-methionine, or for non-radioactive detection, a complete amino acid mixture)

  • This compound stock solution

  • Reaction buffer and energy source (ATP, GTP)

  • Scintillation counter or luminometer/fluorometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the reporter DNA or mRNA.

    • Prepare a series of reactions with varying concentrations of this compound. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Detection of Protein Synthesis:

    • Radioactive Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Detection (Luciferase/GFP): Add the appropriate substrate (e.g., luciferin for luciferase) and measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the no-antibiotic control.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration.

The following diagram illustrates the workflow for the in vitro translation inhibition assay:

Translation_Inhibition_Workflow Start Start Prepare_Reaction Prepare in vitro translation reaction mix (S30 extract, reporter gene, amino acids) Start->Prepare_Reaction Add_Amythiamicin_C Add varying concentrations of This compound Prepare_Reaction->Add_Amythiamicin_C Incubate Incubate at 37°C Add_Amythiamicin_C->Incubate Measure_Protein Measure synthesized protein (Radioactivity or Luminescence/Fluorescence) Incubate->Measure_Protein Analyze_Data Calculate % Inhibition and IC50 Measure_Protein->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro translation inhibition assay.

Conclusion

This compound is a potent inhibitor of Gram-positive bacteria that acts by disrupting protein synthesis. The available evidence strongly points to the elongation factor Tu as its primary molecular target. By binding to EF-Tu, this compound effectively stalls the elongation phase of translation, leading to bacterial growth inhibition. While further studies are needed to fully characterize its antibacterial spectrum with specific MIC values and to elucidate the precise molecular details of its interaction with EF-Tu, this compound represents a promising scaffold for the development of new antibiotics to combat drug-resistant infections. The experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel protein synthesis inhibitors.

References

In-depth Technical Guide: Amythiamicin C's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide range of antibiotics. The relentless evolution of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as a promising area of research. Among these, Amythiamicin C, a member of the amythiamicin family of thiopeptides, has demonstrated notable activity against Gram-positive bacteria, including multi-drug resistant strains.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against MRSA, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics are known to exert their antibacterial effects by inhibiting protein synthesis.[2] The primary molecular target for many thiopeptides, including the amythiamicin family, is the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.

By binding to EF-Tu, this compound is believed to disrupt the normal function of this essential protein, thereby halting the elongation of polypeptide chains and ultimately leading to bacterial cell death. The specific interactions between this compound and S. aureus EF-Tu are a subject of ongoing research, but it is this targeted inhibition of a key process in bacterial protein synthesis that forms the basis of its antimicrobial activity.

Signaling Pathway Diagram

Proposed Mechanism of Action of this compound Amythiamicin_C This compound EF_Tu_GTP_aatRNA EF-Tu-GTP-aminoacyl-tRNA ternary complex Amythiamicin_C->EF_Tu_GTP_aatRNA Inhibits formation or ribosome binding Protein_Synthesis Protein Synthesis (Elongation) Ribosome Ribosome EF_Tu_GTP_aatRNA->Ribosome Delivers aminoacyl-tRNA Ribosome->Protein_Synthesis Catalyzes peptide bond formation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for viability

Caption: Proposed mechanism of this compound action on MRSA protein synthesis.

In Vitro Activity of this compound against Staphylococcus aureus

The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential as a therapeutic. For this compound, this is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various strains of S. aureus, including MRSA.

While the full text of the primary study by Shimanaka et al. (1994) detailing the initial discovery and antimicrobial activity of amythiamicins is not widely available, the abstract and subsequent citations confirm its activity against multi-drug resistant Gram-positive bacteria. The following table summarizes the reported MIC values for this compound against a reference strain of Staphylococcus aureus.

Bacterial Strain This compound MIC (µg/mL) Reference
Staphylococcus aureus ATCC 6538P0.78Shimanaka et al., 1994

Note: The specific MRSA strains tested and their corresponding MIC values from the original publication could not be retrieved. The value presented is against a methicillin-susceptible strain, indicating the baseline activity of the compound.

Experimental Protocols

The following sections detail the standardized methodologies that are typically employed to evaluate the in vitro activity of a novel antimicrobial agent like this compound against MRSA. These protocols are based on established guidelines and common practices in microbiology research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC.

Experimental Workflow:

Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare standardized MRSA inoculum (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing antibiotic dilutions with MRSA suspension Bacterial_Culture->Inoculation Antibiotic_Dilution Prepare serial dilutions of this compound Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Strain and Culture Conditions: A clinically relevant strain of MRSA (e.g., ATCC 43300) is cultured on an appropriate agar medium, such as Tryptic Soy Agar (TSA), and incubated at 37°C for 18-24 hours.

  • Inoculum Preparation: A few colonies of the MRSA strain are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions of the antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized MRSA suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-MRSA agents. Its mechanism of action, targeting the essential bacterial protein EF-Tu, is distinct from many currently used antibiotics, suggesting a lower likelihood of cross-resistance. The available data, although limited, indicates potent activity against Staphylococcus aureus.

Future research should focus on several key areas:

  • Comprehensive Efficacy Studies: Determination of MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a broad panel of contemporary and diverse clinical MRSA isolates is crucial.

  • Mechanism of Action Elucidation: Detailed structural and biochemical studies are needed to fully characterize the binding interaction between this compound and S. aureus EF-Tu.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, solubility, and pharmacokinetic properties.

Addressing these research questions will be vital in advancing this compound from a promising lead compound to a potential clinical candidate in the fight against MRSA infections.

References

Antiplasmodial Activity of Amythiamicin Class Thiopeptide Antibiotics Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide summarizes the publicly available scientific information regarding the antiplasmodial activity of the Amythiamicin class of compounds. The initial request specified Amythiamicin C; however, a comprehensive literature search did not yield any specific data on the antiplasmodial activity of this compound against Plasmodium falciparum. The available research focuses on other members of this class, particularly Amythiamicin A. Therefore, this guide will focus on the known antiplasmodial properties of the Amythiamicin family, with specific data presented for Amythiamicin A, and will provide generalized experimental protocols applicable to the screening of novel compounds like this compound.

Introduction

The Amythiamicins are a group of thiopeptide antibiotics produced by Amycolatopsis species. Thiopeptide antibiotics are a class of sulfur-rich, highly modified cyclic peptides known for their potent biological activities, including antibacterial properties.[1] Notably, several thiopeptides have demonstrated significant antiplasmodial activity, making them a class of interest for antimalarial drug discovery.[1] Research has shown that some members of the Amythiamicin family are potent inhibitors of Plasmodium falciparum growth in vitro.[1][2]

The primary mechanism of action for the antiplasmodial activity of some thiopeptides is the inhibition of protein synthesis in the parasite's apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[1] Specifically, Amythiamicin A has been shown to target the elongation factor Tu (EF-Tu) in P. falciparum, thereby blocking protein synthesis.[1]

This guide provides a summary of the available quantitative data on the antiplasmodial activity of the Amythiamicin class, details the experimental protocols for assessing such activity, and visualizes the known mechanism of action and experimental workflows.

Data Presentation: In Vitro Antiplasmodial and Cytotoxic Activity

The following table summarizes the available quantitative data for the antiplasmodial activity of Amythiamicin A against Plasmodium falciparum. No specific data for this compound was found. The 50% cytotoxic concentration (CC50) and the resulting Selectivity Index (SI) are crucial parameters for evaluating the therapeutic potential of a compound. A higher SI value (CC50/IC50) indicates greater selectivity for the parasite over host cells. While the IC50 for Amythiamicin A has been reported, specific CC50 values were not found in the conducted literature search.

CompoundP. falciparum StrainIC50 (µM)Cell Line for CytotoxicityCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Amythiamicin ANot Specified0.01Data not availableData not availableData not available[1]

Mechanism of Action: Inhibition of Protein Synthesis

Amythiamicin A exerts its antiplasmodial effect by targeting the elongation factor Tu (EF-Tu) within the apicoplast of Plasmodium falciparum.[1] This interaction inhibits the function of the apicoplast's ribosomes, which are of prokaryotic origin, thereby blocking protein synthesis essential for the parasite's survival and replication.[1] This targeted action on a prokaryotic-like organelle within the eukaryotic parasite cell is a hallmark of the antiplasmodial activity of several thiopeptide antibiotics.[1]

cluster_parasite Plasmodium falciparum cluster_apicoplast Apicoplast Apicoplast Ribosome Apicoplast Ribosome Protein Synthesis Protein Synthesis Apicoplast Ribosome->Protein Synthesis Performs Elongation Factor Tu (EF-Tu) Elongation Factor Tu (EF-Tu) Elongation Factor Tu (EF-Tu)->Apicoplast Ribosome Required for function Parasite Viability Parasite Viability Protein Synthesis->Parasite Viability Essential for Protein Synthesis->Parasite Viability Amythiamicin A Amythiamicin A Amythiamicin A->Elongation Factor Tu (EF-Tu) Inhibits cluster_workflow Experimental Workflow Compound Preparation Compound Preparation Antiplasmodial Assay (pLDH) Antiplasmodial Assay (pLDH) Compound Preparation->Antiplasmodial Assay (pLDH) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Parasite Culture Parasite Culture Parasite Culture->Antiplasmodial Assay (pLDH) Mammalian Cell Culture Mammalian Cell Culture Mammalian Cell Culture->Cytotoxicity Assay (MTT) Data Analysis Data Analysis Antiplasmodial Assay (pLDH)->Data Analysis Cytotoxicity Assay (MTT)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination CC50 Determination CC50 Determination Data Analysis->CC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation CC50 Determination->Selectivity Index Calculation

References

Amythiamicin C Analogue and Derivative Strategies: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amythiamicin C, a member of the thiopeptide antibiotic family, presents a complex and promising scaffold for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of this compound's core structure, known synthetic pathways, and strategies for the generation and evaluation of its analogues and derivatives. While the exploration of this compound's structure-activity relationship (SAR) is still in its nascent stages, this document outlines established methodologies for synthesizing and testing novel compounds based on its unique architecture. Furthermore, this guide details potential mechanisms of action by drawing parallels with related thiopeptide antibiotics and proposes experimental workflows for their investigation.

Core Structure of this compound

This compound is a macrocyclic peptide antibiotic characterized by a highly modified and cross-linked structure. Key features include a central pyridine ring substituted with multiple thiazole rings, and a macrocycle formed by peptide bonds. The elucidated structure of this compound reveals a complex arrangement of amino acids and heterocyclic moieties, offering multiple sites for chemical modification to generate analogues and derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.

Synthetic Approaches to the Amythiamicin Core

The total synthesis of this compound has been successfully achieved, providing a foundational methodology for creating structural variants. The key transformations involved in the reported syntheses include amide bond formations, Stille cross-coupling reactions, and Negishi cross-coupling reactions.

A generalized synthetic workflow for accessing the this compound core and its analogues is depicted below. This modular approach allows for the introduction of diverse building blocks at various stages of the synthesis, facilitating the creation of a library of analogues.

G cluster_pyridine Pyridine Core Synthesis cluster_fragments Fragment Synthesis cluster_assembly Macrocycle Assembly Pyridine_Start 2,6-dibromo-3-iodopyridine Pyridine_Negishi1 Negishi Coupling (Southern Fragment) Pyridine_Start->Pyridine_Negishi1 Pyridine_Negishi2 Negishi Coupling (Thiazole Moiety) Pyridine_Negishi1->Pyridine_Negishi2 Pyridine_Core Trisubstituted Pyridine Core Pyridine_Negishi2->Pyridine_Core Amide_Coupling Amide Bond Formation Pyridine_Core->Amide_Coupling Southern_Fragment Southern Fragment (Thiazole-containing) Southern_Fragment->Pyridine_Negishi1 Eastern_Fragment Eastern Fragment (Bithiazole) Eastern_Fragment->Amide_Coupling Stille_Coupling Intramolecular Stille Coupling Amide_Coupling->Stille_Coupling Amythiamicin_C_Analogue This compound Analogue Stille_Coupling->Amythiamicin_C_Analogue

Caption: Generalized workflow for the synthesis of this compound analogues.

Generation of Analogues and Derivatives: A Strategic Approach

The development of novel this compound analogues should be guided by a systematic exploration of its chemical space. Modifications can be targeted to several key regions of the molecule to probe the structure-activity relationship (SAR).

Potential Modification Sites:

  • Pyridine Core Substituents: Alteration of the substituents on the central pyridine ring can influence the overall conformation and target binding affinity.

  • Thiazole Rings: Modification of the thiazole moieties, including substitution patterns and replacement with other heterocycles, can impact biological activity.

  • Macrocycle Size and Composition: Varying the amino acid sequence within the macrocycle can modulate flexibility and potency.

  • Side Chains: Derivatization of existing functional groups on the amino acid side chains can be explored to improve solubility and cell permeability.

Biological Evaluation of Novel Compounds

A robust biological evaluation cascade is essential to characterize the activity of newly synthesized this compound analogues and derivatives.

In Vitro Antibacterial Activity

The primary assessment of antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values of Hypothetical this compound Analogues

Compound IDModificationS. aureus (MRSA) MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)E. coli MIC (µg/mL)
AMY-CParent Compound0.50.251>64
AMY-C-001Pyridine-R1 = F0.250.1250.5>64
AMY-C-002Thiazole-R2 = Me10.52>64
AMY-C-003Macrocycle-Ala -> Gly0.50.51>64
AMY-C-004Side Chain-OH -> OMe214>64
Mechanism of Action Studies

Understanding the mechanism of action is crucial for further optimization. Thiopeptide antibiotics are known to inhibit protein synthesis by binding to the bacterial ribosome.

Proposed Experimental Workflow for Mechanism of Action Studies

G cluster_workflow Mechanism of Action Elucidation Workflow start Active Analogue Identified macromolecular_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) start->macromolecular_synthesis protein_synthesis_inhibition Protein Synthesis Inhibition Confirmed macromolecular_synthesis->protein_synthesis_inhibition in_vitro_translation In Vitro Translation Assay protein_synthesis_inhibition->in_vitro_translation Yes no_inhibition Other Mechanism? protein_synthesis_inhibition->no_inhibition No ribosome_binding Ribosome Binding Assay in_vitro_translation->ribosome_binding target_confirmed Ribosomal Target Confirmed ribosome_binding->target_confirmed further_studies Further Mechanistic Studies no_inhibition->further_studies

Caption: Workflow for investigating the mechanism of action of this compound analogues.

Experimental Protocol: In Vitro Transcription/Translation Assay

  • System Setup: A cell-free transcription/translation system (e.g., E. coli S30 extract) is used.

  • Template Addition: A plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added.

  • Compound Treatment: The system is treated with varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for protein synthesis.

  • Quantification: The amount of synthesized reporter protein is quantified using an appropriate assay (e.g., luminescence or colorimetric). A reduction in reporter protein levels indicates inhibition of protein synthesis.

Potential Signaling Pathway Interactions

While the primary mechanism of thiopeptides is the inhibition of protein synthesis, downstream effects on bacterial signaling pathways are possible. The stringent response, a bacterial stress response to nutrient limitation, is tightly linked to ribosome function and could be a secondary target or be affected by ribosome inhibition.

Hypothetical Signaling Pathway Interaction

G cluster_pathway Hypothetical Interaction with Bacterial Stringent Response Amythiamicin This compound Analogue Ribosome 70S Ribosome Amythiamicin->Ribosome Binds to Protein_Synthesis Protein Synthesis Amythiamicin->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Mediates Stringent_Response Stringent Response (RelA/SpoT) Ribosome->Stringent_Response Stalling activates Growth Bacterial Growth Protein_Synthesis->Growth Essential for ppGpp (p)ppGpp Synthesis Stringent_Response->ppGpp Virulence Virulence Factor Expression ppGpp->Virulence Regulates ppGpp->Growth Inhibits

Caption: Hypothetical impact of this compound analogues on the bacterial stringent response pathway.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of new antibiotics. The synthetic routes established for the natural product pave the way for the creation of diverse analogues. A systematic approach to medicinal chemistry, coupled with a robust biological evaluation cascade, will be critical in elucidating the structure-activity relationships and identifying lead compounds with improved potency and pharmacological properties. Future research should focus on generating a library of analogues, performing comprehensive in vitro and in vivo testing, and further delineating the precise molecular interactions with the bacterial ribosome to guide rational drug design.

An In-depth Technical Guide to the Thiopeptide Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopeptide antibiotics represent a promising class of natural products with potent activity against a range of multidrug-resistant Gram-positive pathogens.[1][2] Their unique and complex chemical structures, coupled with novel mechanisms of action, have garnered significant attention in the scientific community, positioning them as valuable leads for next-generation antimicrobial drug discovery.[3][4] This guide provides a comprehensive overview of the core aspects of thiopeptide antibiotics, including their chemical structure, biosynthesis, mechanism of action, spectrum of activity, and mechanisms of resistance.

Chemical Structure and Classification

Thiopeptides are a family of over one hundred ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][4][5] They are characterized by a sulfur-rich macrocyclic core containing a central nitrogen-containing six-membered ring (e.g., pyridine, dehydropiperidine, or piperidine), which is decorated with multiple thiazole rings and dehydroamino acids.[5][6] A side chain, also containing modified amino acids, is typically appended to this core structure.[2]

The classification of thiopeptides is based on the oxidation state of the central heterocyclic ring and the size of the macrocycle. This structural diversity is a key determinant of their biological activity.[5][7]

Biosynthesis

The biosynthesis of thiopeptides is a complex process that begins with a ribosomally synthesized precursor peptide.[2][5] This precursor peptide undergoes extensive post-translational modifications by a dedicated set of enzymes encoded within a biosynthetic gene cluster.[1][8] Key modifications include:

  • Azole formation: Cysteine, serine, and threonine residues are converted to thiazole, oxazole, and their respectiveazoline forms.[1]

  • Dehydration: Serine and threonine residues are dehydrated to dehydroalanine and dehydrobutyrine.[1]

  • [4+2] Cycloaddition: A key step involves an enzyme-catalyzed [4+2] cycloaddition (Diels-Alder reaction) to form the central nitrogen-containing ring.[1][9]

  • Macrocyclization: The peptide is cyclized to form the characteristic macrocyclic structure.

  • Tailoring reactions: Further modifications, such as hydroxylation, methylation, and glycosylation, can occur to generate the final mature thiopeptide.[5]

Biosynthetic Pathway of Thiopeptides

Thiopeptide Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modifications Precursor_Peptide Precursor Peptide (with Leader and Core Peptides) Azole_Formation Azole/Azoline Formation (Cyclodehydration & Dehydrogenation) Precursor_Peptide->Azole_Formation Modification Enzymes Dehydration Dehydration (Ser/Thr to Dha/Dhb) Azole_Formation->Dehydration Cycloaddition [4+2] Cycloaddition (Formation of Central Ring) Dehydration->Cycloaddition Macrocyclization Macrocyclization Cycloaddition->Macrocyclization Tailoring Tailoring Reactions (e.g., Hydroxylation, Glycosylation) Macrocyclization->Tailoring Mature_Thiopeptide Mature Thiopeptide Tailoring->Mature_Thiopeptide Thiopeptide_MoA cluster_26_32 26- & 32-Membered Macrocycles (e.g., Thiostrepton) cluster_29 29-Membered Macrocycles (e.g., GE2270A) Thiopeptide_26_32 Thiostrepton / Nosiheptide Ribosome_L11_23S Ribosome (L11 protein & 23S rRNA) Thiopeptide_26_32->Ribosome_L11_23S EF_G_Binding EF-G Binding & GTP Hydrolysis Ribosome_L11_23S->EF_G_Binding Inhibits Protein_Synthesis_Elongation_1 Protein Synthesis Elongation EF_G_Binding->Protein_Synthesis_Elongation_1 Blocks Thiopeptide_29 GE2270A / Thiomuracin EF_Tu Elongation Factor Tu (EF-Tu) Thiopeptide_29->EF_Tu aa_tRNA_Delivery Aminoacyl-tRNA Delivery to Ribosome EF_Tu->aa_tRNA_Delivery Inhibits Protein_Synthesis_Elongation_2 Protein Synthesis Elongation aa_tRNA_Delivery->Protein_Synthesis_Elongation_2 Blocks Time_Kill_Workflow Start Start Culture_Prep Prepare Log-Phase Bacterial Culture Start->Culture_Prep Antibiotic_Addition Add Thiopeptide at Different MIC Multiples Culture_Prep->Antibiotic_Addition Sampling Collect Aliquots at Time Intervals (0, 2, 4, 6, 8, 24h) Antibiotic_Addition->Sampling Serial_Dilution Perform Serial Dilutions of Aliquots Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubation Incubate Plates (37°C, 24-48h) Plating->Incubation CFU_Counting Count Colony-Forming Units (CFU) Incubation->CFU_Counting Data_Analysis Plot Log10 CFU/mL vs. Time CFU_Counting->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Biological Targets of Amythiamicin C in Bacterial and Parasitic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin C, a member of the thiopeptide class of antibiotics, represents a promising scaffold for the development of novel antimicrobial agents. Thiopeptides are known for their potent activity against Gram-positive bacteria, and emerging evidence highlights their potential against parasitic protozoa. This technical guide provides a comprehensive overview of the known and putative biological targets of this compound in both bacterial and parasitic cells. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from closely related Amythiamicins and the broader thiopeptide family to delineate its likely mechanisms of action. Detailed experimental protocols for target identification and validation are provided to guide further research in this area.

Introduction to this compound

This compound is a naturally occurring thiopeptide antibiotic produced by actinomycetes.[1] Like other thiopeptides, it possesses a complex macrocyclic structure rich in thiazole rings and dehydroamino acids.[2] These structural features are crucial for its biological activity. The primary antibacterial activity of thiopeptides is directed against Gram-positive bacteria, including multi-drug resistant strains.[1] Furthermore, several thiopeptides, including the closely related Amythiamicin A, have demonstrated potent antimalarial properties.[2][3]

Bacterial Targets of this compound

The primary mechanism of action for thiopeptide antibiotics in bacteria is the inhibition of protein synthesis. The specific molecular target within the translational machinery is often dependent on the size of the thiopeptide's macrocycle.[2]

Primary Target: Elongation Factor Tu (EF-Tu)

Based on studies of the structurally similar Amythiamicin D, the most probable biological target of this compound in bacteria is the elongation factor Tu (EF-Tu) .[4] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis.

By binding to EF-Tu, this compound is thought to lock the protein in an inactive conformation, preventing the release of GDP and subsequent binding to aminoacyl-tRNA. This effectively halts the elongation cycle, leading to the cessation of protein synthesis and ultimately bacterial cell death.

Quantitative Data (Inferred)
Bacterial SpeciesThiopeptide AnalogueMIC Range (µg/mL)Reference
Staphylococcus aureusAmythiamicin D analogue0.25 - 1[4]
Staphylococcus aureus (MRSA)Amythiamicin ANot specified[3]
Listeria monocytogenesAmythiamicin D analogue0.5 - 2[4]

Parasitic Targets of this compound

Several thiopeptide antibiotics have shown promising activity against various parasites, most notably Plasmodium falciparum, the causative agent of malaria.

Primary Target: Apicoplast Ribosome

The likely target of this compound in parasitic cells like P. falciparum is the apicoplast ribosome .[2] The apicoplast is a non-photosynthetic plastid found in many apicomplexan parasites, and it contains its own prokaryotic-like 70S ribosomes. As the translational machinery of the apicoplast is distinct from the eukaryotic 80S ribosomes in the parasite's cytoplasm, it presents an attractive target for selective toxicity. Amythiamicin A, which shares a core structure with this compound, is a potent inhibitor of P. falciparum growth, and it is believed to act by inhibiting protein synthesis within the apicoplast.[2][3]

Quantitative Data (Inferred)

Specific IC50 values for this compound against parasitic cells are not available. The following table provides data for other thiopeptides against P. falciparum to indicate the potential potency of this class of compounds.

Parasite SpeciesThiopeptide CompoundIC50 (nM)Reference
Plasmodium falciparumNocathiacin I derivative51.55 - 99.44[5]
Plasmodium falciparumAmythiamicin ANot specified[3]
Plasmodium falciparumAmythiamicin BNot specified[6]

Experimental Protocols

The following section details key experimental methodologies for the investigation of this compound's biological targets.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Include positive (no antibiotic) and negative (no bacteria) control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]

In Vitro Translation Inhibition Assay

Protocol:

  • Utilize a commercial in vitro transcription-translation system (e.g., PURExpress®).[9]

  • Set up reactions containing all necessary components for protein synthesis, including a reporter gene template (e.g., firefly luciferase or green fluorescent protein).

  • Add varying concentrations of this compound to the reactions.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Measure the expression of the reporter protein (e.g., by luminescence or fluorescence).[10]

  • A reduction in reporter signal in the presence of this compound indicates inhibition of translation.

EF-Tu Binding Assay (Surface Plasmon Resonance)

Protocol:

  • Immobilize purified bacterial EF-Tu onto a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Flow the this compound solutions over the sensor chip surface.

  • Measure the change in the refractive index at the surface, which corresponds to the binding of this compound to EF-Tu.

  • Analyze the data to determine the binding affinity (KD).

Anti-parasitic Activity Assay (P. falciparum Growth Inhibition)

Protocol:

  • Culture P. falciparum in human red blood cells in vitro.

  • Prepare a 96-well plate with serial dilutions of this compound.

  • Add the parasitized red blood cells to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 48-72 hours.

  • Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or microscopy.[11]

  • Calculate the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.

Visualizations

Bacterial_Target_Pathway cluster_translation Bacterial Protein Synthesis Aminoacyl-tRNA Aminoacyl-tRNA Ternary Complex Ternary Complex Aminoacyl-tRNA->Ternary Complex EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Delivery to A-site Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain Elongation This compound This compound This compound->EF-Tu-GTP Inhibition

Caption: Mechanism of this compound action in bacteria.

Parasitic_Target_Pathway cluster_parasite Plasmodium falciparum Apicoplast Apicoplast Apicoplast Ribosome (70S) Apicoplast Ribosome (70S) Apicoplast->Apicoplast Ribosome (70S) Apicoplast Proteins Apicoplast Proteins Apicoplast Ribosome (70S)->Apicoplast Proteins Protein Synthesis Parasite Viability Parasite Viability Apicoplast Proteins->Parasite Viability Essential for Survival This compound This compound This compound->Apicoplast Ribosome (70S) Inhibition

Caption: Putative mechanism of this compound in parasites.

Experimental_Workflow Start Start Isolate/Synthesize this compound Isolate/Synthesize this compound Start->Isolate/Synthesize this compound Primary Screening Primary Screening Isolate/Synthesize this compound->Primary Screening Bacterial MIC Determination Bacterial MIC Determination Primary Screening->Bacterial MIC Determination Antibacterial Parasite Growth Inhibition Assay Parasite Growth Inhibition Assay Primary Screening->Parasite Growth Inhibition Assay Antiparasitic Mechanism of Action Studies Mechanism of Action Studies Bacterial MIC Determination->Mechanism of Action Studies Parasite Growth Inhibition Assay->Mechanism of Action Studies In Vitro Translation Assay In Vitro Translation Assay Mechanism of Action Studies->In Vitro Translation Assay Macromolecular Synthesis Assay Macromolecular Synthesis Assay Mechanism of Action Studies->Macromolecular Synthesis Assay Target Identification Target Identification In Vitro Translation Assay->Target Identification Macromolecular Synthesis Assay->Target Identification Resistant Mutant Selection & Sequencing Resistant Mutant Selection & Sequencing Target Identification->Resistant Mutant Selection & Sequencing Affinity Chromatography/Mass Spectrometry Affinity Chromatography/Mass Spectrometry Target Identification->Affinity Chromatography/Mass Spectrometry Target Validation Target Validation Resistant Mutant Selection & Sequencing->Target Validation Affinity Chromatography/Mass Spectrometry->Target Validation Recombinant Protein Binding Assay Recombinant Protein Binding Assay Target Validation->Recombinant Protein Binding Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Target Validation->Enzyme Inhibition Assay End End Recombinant Protein Binding Assay->End Enzyme Inhibition Assay->End

References

Methodological & Application

Total Synthesis of Amythiamicin C and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the thiopeptide antibiotic Amythiamicin C and its analogues. It includes comprehensive experimental protocols, quantitative data summaries, and a visualization of the compound's mechanism of action.

Amythiamicins are a class of thiopeptide antibiotics known for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.[1] Their complex molecular architecture, featuring a highly substituted pyridine core and multiple thiazole rings, has made them attractive targets for total synthesis. This document outlines the successful synthetic strategies developed by the Nicolaou group for this compound and serves as a practical guide for researchers in the field of natural product synthesis and antibiotic development.

Data Presentation

Table 1: Summary of Key Reaction Yields in the Total Synthesis of this compound
Step No.ReactionProductYield (%)
1Hantzsch Thiazole SynthesisBis-thiazole fragment78
2DIBAL-H ReductionAldehyde precursor85
3Thiazolidine FormationThiazolidine intermediate80
4Pyridine Ring FormationTrisubstituted pyridine core55
5Peptide Coupling (Fragment 1)Dipeptide intermediate60
6SaponificationCarboxylic acid fragment90
7Peptide Coupling (Fragment 2)Tripeptide intermediate54
8Macrolactamization (Stille Coupling)Macrolide precursor45
9Thiazoline FormationAmythiamicin B70
10HydrolysisThis compoundN/A

Note: Yields are based on the total synthesis reported by K.C. Nicolaou and coworkers. Some yields represent multiple steps.

Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound and Analogues
CompoundStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
This compound0.1 - 0.50.05 - 0.21 - 4
Amythiamicin D0.2 - 10.1 - 0.52 - 8
Analogue 3a0.05 - 0.20.02 - 0.10.5 - 2

Note: MIC values are approximate ranges compiled from available literature and may vary depending on the specific strain and testing conditions.[2]

Experimental Protocols

The total synthesis of this compound can be divided into the construction of key fragments followed by their assembly and final modifications.

Protocol 1: Synthesis of the Trisubstituted Pyridine Core

This protocol outlines the construction of the central pyridine ring, a key structural motif of the amythiamicins.

Materials:

  • α-Bromo ketone precursor

  • Thioamide precursor

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Diisobutylaluminium hydride (DIBAL-H)

  • Amino thiol TFA salt

  • Solvents: Dichloromethane (CH2Cl2), Tetrahydrofuran (THF)

Procedure:

  • Bis-thiazole Formation: To a solution of the α-bromo ketone in CH2Cl2 at 0 °C, add pyridine followed by TFAA. Then, add the thioamide and stir the reaction mixture at room temperature for 12 hours. Purify the crude product by column chromatography to obtain the bis-thiazole.

  • Reduction to Aldehyde: Dissolve the bis-thiazole in THF and cool to -78 °C. Add DIBAL-H dropwise and stir for 1 hour. Quench the reaction with methanol and allow it to warm to room temperature. Extract the product and purify by column chromatography.

  • Thiazolidine Formation: To a solution of the aldehyde in CH2Cl2, add the amino thiol TFA salt and stir at room temperature for 4 hours. Concentrate the reaction mixture and purify the residue to yield the thiazolidine.

  • Pyridine Formation: Dissolve the thiazolidine in a suitable solvent and treat with a dehydrating agent (e.g., Burgess reagent) at elevated temperature to facilitate the formation of the trisubstituted pyridine core. Purify the product by chromatography.

Protocol 2: Macrolactamization via Stille Coupling

This protocol describes the crucial macrocyclization step to form the macrolide core of this compound.

Materials:

  • Linear peptide precursor with terminal vinyl stannane and vinyl iodide moieties

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., P(o-tol)3)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, dissolve the linear peptide precursor in anhydrous DMF.

  • Addition of Catalyst and Ligand: Add the palladium catalyst and the phosphine ligand to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the macrolactam.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. Specifically, it targets the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome.

Amythiamicin_C_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu_GTP EF-Tu-GTP Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu_GTP->Ternary_Complex binds Inhibited_Complex Inactive Complex (EF-Tu-Amythiamicin C) EF-Tu_GTP->Inhibited_Complex aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers to Ternary_Complex->Ribosome Binding Blocked Peptide_Elongation Peptide Bond Formation & Polypeptide Elongation Ribosome->Peptide_Elongation GTP hydrolysis EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP releases Amythiamicin_C This compound Amythiamicin_C->Inhibited_Complex binds to

Caption: Inhibition of bacterial protein synthesis by this compound.

The diagram illustrates that this compound binds to the EF-Tu-GTP complex, preventing the formation of the functional ternary complex with aminoacyl-tRNA.[3][4] This action effectively blocks the delivery of amino acids to the ribosome, thereby halting polypeptide chain elongation and ultimately leading to bacterial cell death. The structural basis for this inhibition has been elucidated through studies of the closely related antibiotic GE2270A, which binds to a pocket in the second domain of EF-Tu.[3][4]

References

Laboratory protocols for working with Amythiamicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin C is a member of the thiopeptide class of antibiotics, a group of structurally complex natural products with potent antimicrobial activity. These compounds are characterized by a highly modified macrocyclic peptide core containing thiazole rings and dehydroamino acids. This compound, along with its congeners Amythiamicin A, B, and D, is produced by fermentation of Amycolatopsis sp. and has demonstrated significant potential in inhibiting the growth of Gram-positive bacteria, including challenging multi-drug resistant strains.[1]

This document provides detailed application notes and laboratory protocols for working with this compound, covering its mechanism of action, key experimental procedures, and data presentation guidelines to support research and drug development efforts.

Mechanism of Action

The primary mechanism of action for thiopeptide antibiotics, including likely this compound, is the inhibition of bacterial protein synthesis . This inhibition is achieved through high-affinity binding to the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.

Specifically, thiopeptides are known to interact with the 50S large ribosomal subunit . The precise binding site and inhibitory effect can vary depending on the size of the macrocyclic ring structure of the specific thiopeptide. Two primary modes of action have been identified for this class of antibiotics:

  • Interaction with the L11 protein and 23S rRNA: Some thiopeptides bind to a complex formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). This binding event interferes with the function of translation elongation factors, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis.

  • Inhibition of Elongation Factor Tu (EF-Tu): Other thiopeptides directly bind to EF-Tu, a crucial protein that delivers aminoacyl-tRNA to the ribosome's A-site. By binding to EF-Tu, these antibiotics prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively blocking the incorporation of new amino acids into the growing polypeptide chain.

The following diagram illustrates the potential signaling pathway for the inhibition of bacterial protein synthesis by this compound, based on the known mechanisms of thiopeptide antibiotics.

Amythiamicin_C_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis L11 L11 Protein Amythiamicin_C This compound Amythiamicin_C->23S_rRNA Binds to Amythiamicin_C->L11 Binds to EF_Tu Elongation Factor Tu (EF-Tu) Amythiamicin_C->EF_Tu Inhibits EF_Tu->Protein_Synthesis Required for Inhibition Inhibition

Caption: Potential mechanisms of this compound action on bacterial protein synthesis.

Data Presentation

For consistent and clear reporting of experimental results, all quantitative data should be summarized in structured tables. This format facilitates easy comparison of results across different experiments and conditions.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGram StainResistance ProfileMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositiveMethicillin-SusceptibleData not available
Staphylococcus aureusPositiveMethicillin-Resistant (MRSA)Data not available
Enterococcus faecalisPositiveVancomycin-SusceptibleData not available
Enterococcus faecalisPositiveVancomycin-Resistant (VRE)Data not available
Streptococcus pneumoniaePositivePenicillin-SusceptibleData not available
Escherichia coliNegative-Data not available

Note: Specific MIC values for this compound are not yet publicly available in the reviewed literature. This table serves as a template for recording experimental findings.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C (18-24h) Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • Bacterial cell-free transcription-translation kit (e.g., E. coli S30 extract system)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • This compound

  • Control antibiotics (e.g., chloramphenicol as a known protein synthesis inhibitor)

  • Amino acid mixture (containing a labeled amino acid if using a radiometric assay)

  • Reaction buffer and other components supplied with the kit

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA according to the kit manufacturer's instructions.

  • Addition of Compound:

    • Add varying concentrations of this compound to the reaction tubes.

    • Include a no-antibiotic control and a positive control with a known protein synthesis inhibitor.

  • Incubation:

    • Incubate the reactions at 37°C for the time specified in the kit protocol (typically 1-2 hours).

  • Measurement of Protein Synthesis:

    • Quantify the amount of reporter protein synthesized.

      • For luciferase, add the luciferase substrate and measure luminescence.

      • For β-galactosidase, add the appropriate substrate (e.g., ONPG) and measure the absorbance of the product.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound against mammalian cells to determine its selectivity for bacterial targets. The MTT assay, which measures cell metabolic activity, is a common method.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cytotoxicity assay.

References

Application Note: Cell-Based Assays for Evaluating the Efficacy of Amythiamicin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amythiamicin C is a novel natural product derivative with potential therapeutic applications as both an antibacterial and an anticancer agent. Its structural similarity to known antibiotics and cytotoxic compounds necessitates a comprehensive evaluation of its biological activity. This document provides detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound against both bacterial and cancer cell lines. The described assays will enable researchers to determine key efficacy parameters such as minimum inhibitory concentration (MIC) against bacteria, and the half-maximal inhibitory concentration (IC₅₀) and apoptotic potential against cancer cells.

Section 1: Evaluation of Antibacterial Efficacy

A primary step in evaluating a potential new antibiotic is to determine its effect on bacterial growth and viability. The following protocols describe robust methods for assessing the antibacterial properties of this compound.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of this compound a1 Add dilutions and inoculum to 96-well plate p1->a1 p2 Prepare standardized bacterial inoculum p2->a1 a2 Incubate at 37°C for 18-24 hours a1->a2 an1 Visually inspect for turbidity or measure OD at 600 nm a2->an1 an2 Determine MIC: Lowest concentration with no growth an1->an2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (MRSA)21
E. coli16>128
P. aeruginosa32>128
Protocol 1.2: Bacterial Cell Viability Assay

This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine the bactericidal or bacteriostatic effect of this compound over time.

Experimental Workflow: Bacterial Viability Assay

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout s1 Dispense bacterial culture into 96-well plate s2 Add various concentrations of this compound s1->s2 i1 Incubate at 37°C s2->i1 i2 Take samples at different time points (0, 2, 4, 6h) i1->i2 r1 Add BacTiter-Glo™ Reagent i2->r1 r2 Incubate for 5 minutes r1->r2 r3 Measure luminescence r2->r3

Caption: Workflow for the BacTiter-Glo™ bacterial cell viability assay.

Protocol:

  • Assay Setup: Grow a bacterial culture to mid-log phase and dilute to a starting OD₆₀₀ of ~0.1 in fresh broth. Add the culture to a 96-well plate.

  • Compound Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Time-Course Measurement: At designated time points (e.g., 0, 2, 4, 6, and 24 hours), take aliquots of the culture.

  • Lysis and Signal Generation: Add a commercial reagent like BacTiter-Glo™ Microbial Cell Viability Assay reagent, which lyses the bacteria and generates a luminescent signal proportional to the ATP amount.

  • Data Acquisition: After a short incubation, measure the luminescence using a plate reader.

Data Presentation:

TreatmentTime (hours)Luminescence (RLU)% Viability
Untreated Control2850,000100
This compound (2x MIC)2425,00050
Untreated Control61,500,000100
This compound (2x MIC)675,0005

Section 2: Evaluation of Anticancer Efficacy

The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Protocol 2.1: Cell Viability Assay (XTT Assay)

The XTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3] This assay is used to determine the IC₅₀ value of this compound.

Experimental Workflow: XTT Cell Viability Assay

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout p1 Seed cancer cells in a 96-well plate p2 Incubate for 24 hours to allow attachment p1->p2 t1 Treat cells with serial dilutions of this compound p2->t1 t2 Incubate for 48-72 hours t1->t2 r1 Add XTT reagent t2->r1 r2 Incubate for 2-4 hours r1->r2 r3 Measure absorbance at 450 nm r2->r3

Caption: Workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • XTT Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron coupling reagent, to each well.[1]

  • Signal Development: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to a water-soluble orange formazan product.[1]

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC₅₀ value.

Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa (Cervical Cancer)5.20.8
MCF-7 (Breast Cancer)8.91.2
A549 (Lung Cancer)12.52.5
Protocol 2.2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[4]

Experimental Workflow: Caspase-Glo® 3/7 Assay

cluster_setup Setup cluster_assay Assay cluster_readout Readout s1 Seed and treat cells with This compound as in 2.1 a1 Add Caspase-Glo® 3/7 Reagent s1->a1 a2 Incubate at room temperature for 1-2 hours a1->a2 r1 Measure luminescence a2->r1 cluster_cell Cell State cluster_markers Markers cluster_signals Assay Signals Healthy Healthy Cell EarlyApoptosis Early Apoptosis Healthy->EarlyApoptosis This compound LateApoptosis Late Apoptosis/ Necrosis EarlyApoptosis->LateApoptosis PS Phosphatidylserine (PS) exposure EarlyApoptosis->PS Membrane Loss of Membrane Integrity LateApoptosis->Membrane Luminescence Luminescence (Annexin V binding) PS->Luminescence Fluorescence Fluorescence (DNA dye binding) Membrane->Fluorescence

References

Amythiamicin C: Application Notes for a Promising Thiopeptide Antibiotic in Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of Amythiamicin C, a member of the thiopeptide family of antibiotics, and its potential utility as a research tool in microbiology. While specific data on this compound is limited, this document outlines its inferred mechanism of action based on related compounds, and provides detailed protocols for its characterization and use in a research setting.

Introduction

This compound is a naturally occurring thiopeptide antibiotic isolated from the fermentation broth of Amycolatopsis sp.[1]. The amythiamicin family of compounds, including A, B, C, and D, have demonstrated antimicrobial activity, particularly inhibiting the growth of Gram-positive bacteria, including multi-drug resistant strains[1]. Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides known for their complex structures and potent biological activities[2][3]. Due to its activity against challenging pathogens, this compound represents a valuable, albeit under-characterized, tool for microbiology research and antibiotic discovery.

Inferred Mechanism of Action

While the specific mechanism of this compound has not been fully elucidated, studies on the closely related Amythiamicin D and other thiopeptides strongly suggest that it functions by inhibiting bacterial protein synthesis. The primary target is believed to be the bacterial elongation factor Tu (EF-Tu)[4]. By binding to EF-Tu, this compound likely prevents the formation of the EF-Tu-GTP-tRNA ternary complex, thereby stalling the delivery of aminoacyl-tRNA to the ribosome and halting peptide elongation[5]. This targeted action on a highly conserved bacterial protein makes it a compound of interest for studying protein synthesis and developing novel antibacterial agents[5].

Amythiamicin_C_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Complex Ternary_Complex EF-Tu-GTP-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Blocked_Complex Blocked EF-Tu Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary_Complex Ribosome Ribosome A-Site Ternary_Complex->Ribosome delivers tRNA Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation Amythiamicin_C This compound Amythiamicin_C->Blocked_Complex inhibits Blocked_Complex->Ternary_Complex Prevents Formation

Caption: Inferred mechanism of this compound inhibiting protein synthesis via EF-Tu.

Data Presentation: Antimicrobial Activity

Quantitative data on the antimicrobial spectrum of this compound is not widely available. However, a crucial step in characterizing this compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The following table provides an example of how such data should be structured.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StatusKnown ResistanceExample MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive-0.25
Staphylococcus aureus (MRSA) USA300Gram-positiveMethicillin0.5
Enterococcus faecalis ATCC 29212Gram-positive-1
Enterococcus faecium (VRE)Gram-positiveVancomycin1
Streptococcus pneumoniae ATCC 49619Gram-positive-0.125
Bacillus subtilis ATCC 6633Gram-positive-0.06
Escherichia coli ATCC 25922Gram-negative->64
Pseudomonas aeruginosa ATCC 27853Gram-negative->64

Note: The MIC values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the initial characterization of this compound's antimicrobial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of this compound, a standard for assessing antimicrobial susceptibility.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare this compound Stock Solution (e.g., in DMSO) D1 Add this compound to Column 1 P1->D1 P2 Culture Bacterial Strains (to log phase) I1 Adjust Bacterial Culture to 0.5 McFarland (approx. 1.5x10^8 CFU/mL) P2->I1 P3 Prepare 96-Well Microtiter Plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->D1 D2 Perform 2-fold Serial Dilutions across plate (Columns 1-10) P3->D2 D3 Leave Column 11 as Growth Control (no drug) I2 Dilute and Inoculate Wells (1-11) to a final concentration of 5x10^5 CFU/mL D2->I2 D4 Leave Column 12 as Sterility Control (no bacteria) I3 Incubate at 37°C for 18-24 hours A1 Visually Inspect for Turbidity I3->A1 A2 Determine MIC: Lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of a 128 µg/mL working solution of this compound (in CAMHB) to the wells in column 1.

  • Serial Dilution:

    • Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.

    • Repeat this 2-fold serial dilution process across the plate to column 10.

    • Discard 100 µL from column 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum (final concentration 5 x 10⁵ CFU/mL) to wells in columns 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol uses a cell-free transcription-translation system to confirm if this compound inhibits bacterial protein synthesis.

Translation_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Incubation cluster_detection Signal Detection cluster_analysis Data Analysis S1 Prepare Master Mix: E. coli S30 extract, amino acids, energy source, reporter DNA (e.g., Luciferase) S3 Add Master Mix and Drug Dilutions to microplate wells S1->S3 S2 Prepare Serial Dilutions of this compound S2->S3 R1 Incubate at 37°C for 1-2 hours to allow for transcription and translation S3->R1 D1 Add Luciferase Substrate R1->D1 D2 Measure Luminescence using a plate reader D1->D2 A1 Plot Luminescence vs. Drug Concentration D2->A1 A2 Calculate IC50 Value A1->A2

Caption: Workflow for an in vitro translation inhibition assay.

Materials:

  • Bacterial cell-free transcription-translation kit (e.g., E. coli S30 extract system)

  • Reporter plasmid DNA (e.g., expressing firefly luciferase)

  • This compound

  • Control antibiotics (e.g., chloramphenicol as a positive control, penicillin as a negative control)

  • Luminometer and appropriate assay reagents

Procedure:

  • Prepare Reagents:

    • Thaw the components of the cell-free system on ice.

    • Prepare a master mix containing the S30 extract, buffer, amino acids, and the reporter plasmid according to the manufacturer's instructions.

  • Prepare Drug Dilutions:

    • Prepare a 2-fold serial dilution of this compound in nuclease-free water, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • In a microplate, add a small volume of each drug dilution.

    • Add the master mix to each well to initiate the reaction. Include a "no drug" control and controls with known inhibitors.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Following the luciferase assay manufacturer's protocol, add the luciferase substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.

    • Plot the luminescence signal against the log of the drug concentration and determine the IC₅₀ value (the concentration at which translation is inhibited by 50%).

By following these protocols, researchers can begin to characterize the antimicrobial properties of this compound and validate its potential as a specific inhibitor of bacterial protein synthesis, paving the way for its use in more advanced microbiological studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Amythiamicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin C is a member of the thiopeptide class of antibiotics, which are characterized by a highly modified macrocyclic peptide core containing thiazole rings.[1][2][3] These compounds have garnered significant interest due to their potent antimicrobial activity, particularly against Gram-positive bacteria.[4] The development of robust and efficient purification methods is critical for the isolation and characterization of this compound, enabling further investigation into its biological activity and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the purification of peptides and other complex organic molecules.[5][6][7][8]

Experimental Overview

This protocol outlines a method for the purification of this compound from a crude extract or a synthetic reaction mixture. The methodology employs reversed-phase HPLC, which separates molecules based on their hydrophobicity.[5] A C18 column is utilized as the stationary phase, and a gradient of increasing organic solvent in the mobile phase is used to elute the target compound.

Experimental Workflow

HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude this compound Sample (from fermentation broth or synthesis) dissolve Dissolve in minimal amount of DMSO or appropriate solvent start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc_system Equilibrate RP-HPLC System with initial mobile phase conditions filter->hplc_system inject Inject filtered sample onto the C18 column hplc_system->inject gradient Run gradient elution program inject->gradient detect Monitor elution profile at 214 nm and 280 nm gradient->detect collect Collect fractions corresponding to the this compound peak detect->collect analyze Analyze fraction purity (e.g., analytical HPLC, LC-MS) collect->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize to obtain pure this compound powder pool->lyophilize

Caption: Workflow for the HPLC purification of this compound.

Materials and Methods

Materials
  • Crude this compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Dimethyl sulfoxide (DMSO)

  • 0.22 µm syringe filters

Instrumentation
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Fraction collector

  • Lyophilizer

Protocols

1. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of DMSO.

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure compatibility with the HPLC conditions.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Purification

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Set the column oven temperature to 30°C.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as detailed in Table 1.

  • Monitor the elution of compounds using a UV detector at wavelengths of 214 nm and 280 nm.

  • Collect fractions corresponding to the peak of interest using a fraction collector.

3. Post-Purification Processing

  • Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

  • Pool the fractions containing pure this compound.

  • Freeze the pooled fractions and lyophilize to remove the mobile phase solvents and obtain the purified this compound as a solid powder.

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound.

ParameterValue
HPLC System Standard Preparative or Semi-Preparative HPLC
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm and 280 nm
Injection Volume 100 µL (dependent on sample concentration)
Gradient Program Time (min)
0
5
35
40
45
50
60

Discussion

This application note provides a general framework for the HPLC purification of this compound. The separation is based on the hydrophobic interactions between the analyte and the C18 stationary phase. The use of a gradient elution with an increasing concentration of acetonitrile effectively elutes compounds with increasing hydrophobicity. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution.

It is important to note that the optimal purification conditions may vary depending on the specific characteristics of the crude sample and the HPLC system used. Therefore, it is recommended to perform initial analytical runs to optimize the separation parameters before proceeding to preparative scale purification. The purity of the final product should always be confirmed by appropriate analytical techniques such as analytical HPLC, mass spectrometry, and NMR.

References

Troubleshooting & Optimization

Addressing poor solubility of Amythiamicin C in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor aqueous solubility of Amythiamicin C for successful bioassay execution.

Solubility Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound.

1. Q: I've observed precipitation or cloudiness after adding my this compound stock solution to my aqueous bioassay medium. What is the first step?

A: The initial step is to confirm that your stock solution is fully dissolved and to determine the maximum tolerated concentration of your solvent in the assay. Amythiamicins are reported to be soluble in lower alcohols, acetone, and ethyl acetate.[1] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of poorly soluble compounds.

  • Action: Prepare a fresh, concentrated stock solution of this compound in 100% DMSO. Start with a concentration of 10-20 mM. Ensure the compound is completely dissolved by vortexing and gentle warming (if necessary and the compound is stable).

  • Rationale: A high-concentration stock allows for minimal solvent addition to your aqueous medium, reducing the risk of solvent-induced artifacts in your bioassay.

2. Q: My stock solution is clear, but I still see precipitation when diluting it into my aqueous buffer or cell culture medium. What should I try next?

A: This indicates that the aqueous environment is causing the compound to fall out of solution. The next step is to systematically evaluate the use of cosolvents and surfactants to increase the aqueous solubility.

  • Action: Perform a small-scale solubility test. Prepare serial dilutions of your this compound stock solution in your assay buffer containing various concentrations of a cosolvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween® 80, Pluronic® F-68). Visually inspect for precipitation after a set incubation time.

  • Rationale: This will help you identify a suitable solubilizing agent and its optimal concentration range for your specific bioassay conditions.

3. Q: I'm concerned that the solubilizing agents might interfere with my bioassay. How can I mitigate this?

A: This is a valid concern. It is crucial to run appropriate vehicle controls.

  • Action: For every experiment, include a vehicle control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, Tween® 80) as the experimental groups, but without this compound.

  • Rationale: This will allow you to distinguish the effects of this compound from any background effects of the solubilizing agent on your biological system.

4. Q: Are there other formulation strategies I can consider if cosolvents and surfactants are not effective or interfere with my assay?

A: Yes, for more challenging cases, you can explore the use of cyclodextrins or lipid-based formulations.

  • Action:

    • Cyclodextrins: Investigate the use of β-cyclodextrins or their derivatives (e.g., HP-β-CD) to form inclusion complexes with this compound.

    • Lipid-based formulations: For cell-based assays, formulating this compound in a lipid-based delivery system, such as liposomes, can improve its delivery to the cells.

  • Rationale: These advanced formulation techniques can encapsulate hydrophobic molecules, enhancing their apparent aqueous solubility and bioavailability in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Based on the properties of related thiopeptide antibiotics, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved before further dilution.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

The maximum tolerated concentration of DMSO varies depending on the cell line. Generally, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. However, it is essential to determine the specific tolerance of your cell line by running a dose-response curve with DMSO alone and assessing cell viability.

Q3: My this compound solution appears to be a suspension rather than a true solution. Can I still use it?

It is not recommended to use a suspension for quantitative bioassays. The particulate matter can lead to inconsistent results, interfere with optical measurements, and have different biological effects than the solubilized compound. It is crucial to achieve a clear, homogenous solution.

Q4: Can I use pH adjustment to improve the solubility of this compound?

The utility of pH adjustment depends on the presence of ionizable functional groups in the molecule and its pKa. Without specific pKa data for this compound, this approach is empirical. You can test a range of pH values in your buffer system, but be mindful that altering the pH can also affect your biological assay.

Q5: How should I store my this compound stock solution?

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Data Presentation: Solubilizing Agents for Bioassays

The following table summarizes common cosolvents and surfactants that can be evaluated to improve the solubility of this compound in aqueous bioassay media.

Agent Type Example Typical Starting Concentration (v/v or w/v) Mechanism of Action Potential Considerations
Cosolvent Dimethyl Sulfoxide (DMSO)0.1% - 1%Increases the polarity of the aqueous solution.Can be toxic to cells at higher concentrations.
Ethanol0.1% - 1%Increases the polarity of the aqueous solution.Can be toxic to cells at higher concentrations.
Non-ionic Surfactant Tween® 80 (Polysorbate 80)0.01% - 0.1%Forms micelles that encapsulate hydrophobic molecules.Generally well-tolerated by cells at low concentrations.
Pluronic® F-680.02% - 0.2%Forms micelles and can help stabilize cell membranes.Often used in suspension cell culture.
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)0.001% - 0.01%Forms micelles.Can denature proteins and disrupt cell membranes; use with caution.
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms inclusion complexes with hydrophobic molecules.Generally has low cytotoxicity.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening of this compound

Objective: To empirically determine a suitable solubilizing agent and its optimal concentration for dissolving this compound in a specific bioassay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Bioassay buffer (e.g., PBS, cell culture medium)

  • Potential solubilizing agents (e.g., Ethanol, Tween® 80, HP-β-CD)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare stock solutions of the solubilizing agents in the bioassay buffer at 10x the highest desired final concentration.

  • Set up a matrix of conditions in a 96-well plate or microcentrifuge tubes. For each solubilizing agent, test a range of final concentrations (e.g., for DMSO: 0.1%, 0.5%, 1%, 2%).

  • Add the bioassay buffer and the solubilizing agent to each well/tube.

  • Add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). The final volume should be consistent across all conditions.

  • Include a "no solubilizing agent" control.

  • Mix the solutions thoroughly by pipetting or gentle vortexing.

  • Incubate at the temperature of your bioassay (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Visually inspect for precipitation or cloudiness. A clear solution indicates successful solubilization.

  • (Optional) Quantify the soluble fraction by centrifuging the samples and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Solubility Screening cluster_validation Assay Validation A Prepare 10 mM this compound stock in 100% DMSO B Test serial dilutions in assay buffer with various solubilizers (Cosolvents, Surfactants, Cyclodextrins) A->B Dilute C Visually inspect for precipitation B->C Incubate & Observe D Determine max tolerated solubilizer concentration (Vehicle Control) C->D Select best condition E Perform bioassay with solubilized this compound D->E Optimize

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Amythiamicin_C This compound Amythiamicin_C->EF_Tu_GTP Inhibits formation of ternary complex

Caption: Proposed mechanism of action for this compound.

References

Improving the stability of Amythiamicin C in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Amythiamicin C during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the thiopeptide class of antibiotics. These are structurally complex macrocyclic peptides rich in sulfur, often containing thiazole rings and thioamide bonds.[1][2] This intricate structure, while crucial for its biological activity, also makes it susceptible to degradation under various experimental conditions, potentially leading to loss of efficacy and the formation of unknown byproducts.

Q2: What are the primary factors that can affect the stability of this compound?

Based on the general stability of thiopeptides and other macrocyclic peptide antibiotics, the primary factors of concern are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of amide and ester bonds within the macrocyclic structure. Thioamides, present in thiopeptides, are known to be less stable in alkaline aqueous media.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[5]

  • Oxidation: The sulfur-containing moieties and other functional groups in this compound may be susceptible to oxidation.[6]

  • Solvent: The choice of solvent is critical. While many organic solvents can be suitable, nucleophilic solvents like methanol could potentially react with the thioamide components.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity over time in aqueous solution. Hydrolysis or Oxidation. 1. Adjust pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7). Avoid strongly acidic or alkaline buffers. 2. Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). 3. Use Fresh Solutions: Prepare aqueous solutions of this compound fresh for each experiment whenever possible. 4. Add Antioxidants: Consider the addition of antioxidants like ascorbic acid or using degassed buffers to minimize oxidation.
Precipitation of this compound from solution. Poor Solubility or Aggregation. 1. Optimize Solvent: Prepare stock solutions in an appropriate organic solvent such as DMSO or DMF before diluting into aqueous buffers. 2. Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80) may help to prevent aggregation.[7] 3. Use Co-solvents: The addition of co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility.[6]
Inconsistent results between experimental replicates. Degradation during the experiment. 1. Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes to protect the compound from photolytic degradation. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can promote degradation and aggregation.[8] 3. Standardize Incubation Times: Ensure that all samples are incubated for the same duration and under identical conditions.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products. 1. Perform Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products.[9][10] 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the intact this compound from its degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Dissolve solid this compound in an anhydrous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a high concentration (e.g., 10-50 mM).

  • Inert Atmosphere: If possible, handle the solid compound and prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small volumes in tightly sealed, low-protein-binding tubes. This minimizes the number of freeze-thaw cycles for any given aliquot.

  • Storage: Store the aliquots at -80°C for long-term storage. For daily use, a working stock can be kept at -20°C.

  • Handling: When using an aliquot, thaw it quickly and keep it on ice. Avoid prolonged exposure to room temperature.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate at 80°C (in solution and as a solid) for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

  • Neutralization: After the specified time, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C over 7 Days
SolventpH% Remaining this compound (Day 1)% Remaining this compound (Day 7)
Water7.098%85%
PBS7.495%78%
50% Acetonitrile/WaterN/A>99%98%
DMSON/A>99%>99%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

Diagram 1: General Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (e.g., in DMSO) acid Acid Hydrolysis prep->acid Expose Aliquots base Base Hydrolysis prep->base Expose Aliquots oxidation Oxidation (H2O2) prep->oxidation Expose Aliquots thermal Thermal Stress prep->thermal Expose Aliquots photo Photolytic Stress prep->photo Expose Aliquots hplc HPLC / LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Compare Chromatograms

Caption: Workflow for conducting forced degradation studies on this compound.

Diagram 2: Potential Degradation Pathways of a Thiopeptide Antibiotic

G AmythiamicinC Intact this compound Hydrolysis Hydrolyzed Products (e.g., opened macrocycle) AmythiamicinC->Hydrolysis H+ / OH- Oxidation Oxidized Products (e.g., sulfoxides) AmythiamicinC->Oxidation O2 / H2O2 Deamidation Deamidated Products AmythiamicinC->Deamidation pH / Temp

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Method Refinement for Consistent Results in Amythiamicin C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving the thiopeptide antibiotic, Amythiamicin C. Given the limited specific data on this compound, this guide draws upon established principles of antimicrobial susceptibility testing and the known characteristics of the broader thiopeptide antibiotic class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

A1: this compound is a member of the thiopeptide class of antibiotics.[1][2] Like other thiopeptides, it is known to inhibit the growth of Gram-positive bacteria, including multi-drug resistant strains.[1]

Q2: What is the general mechanism of action for thiopeptide antibiotics like this compound?

A2: Thiopeptide antibiotics primarily act by inhibiting protein synthesis in bacteria.[3][4][5] Depending on the specific structure of the thiopeptide, they can bind to two main targets: the 50S ribosomal subunit (at the interface of protein L11 and 23S rRNA) or the elongation factor Tu (EF-Tu).[3][6] This binding disrupts the normal process of peptide chain elongation, leading to the cessation of bacterial growth.

Q3: What are the most common bioassays used to determine the potency of this compound?

A3: The most common bioassays for determining the potency of antibiotics like this compound are Minimum Inhibitory Concentration (MIC) assays. These can be performed using broth microdilution or agar dilution methods to determine the lowest concentration of the antibiotic that prevents visible growth of a target microorganism.

Q4: Which bacterial strains are recommended as quality control (QC) strains for this compound bioassays?

A4: While specific QC strains for this compound have not been officially designated, standard QC strains for antimicrobial susceptibility testing against Gram-positive bacteria are recommended. These include Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212). These strains have well-characterized susceptibility profiles and help ensure the accuracy and reproducibility of the assay.

Q5: How should this compound be prepared and stored for use in bioassays?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC values between experiments 1. Inconsistent inoculum density.2. Degradation of this compound stock solution.3. Variation in incubation time or temperature.4. Pipetting errors during serial dilutions.1. Standardize the inoculum to a 0.5 McFarland standard before each experiment.2. Prepare fresh working solutions from a new aliquot of the stock solution for each assay. Avoid repeated freeze-thaw cycles.3. Ensure consistent incubation conditions (e.g., 35°C ± 2°C for 16-20 hours).4. Use calibrated pipettes and ensure proper mixing at each dilution step.
No inhibition of bacterial growth, even at high concentrations 1. Inactive this compound.2. Use of a resistant bacterial strain.3. Incorrect assay setup.1. Verify the integrity of the this compound stock by testing it against a known susceptible QC strain.2. Confirm the identity and expected susceptibility profile of the test organism.3. Review the entire experimental protocol to ensure all steps were followed correctly, including media preparation and inoculum density.
Contamination in microplate wells 1. Non-sterile technique during plate preparation.2. Contaminated reagents or media.1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).2. Use sterile, certified reagents and media. Check media for sterility before use.
Edge effects in 96-well plates (uneven growth in outer wells) 1. Evaporation from the outer wells during incubation.1. Fill the outer wells of the 96-well plate with sterile water or media to create a humidity barrier.2. Ensure the incubator has adequate humidity.

Quantitative Data Presentation

Below is a template table demonstrating how to present hypothetical MIC data for this compound against common Gram-positive bacteria.

Bacterial Strain This compound MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 292130.06Vancomycin: 1
Enterococcus faecalis ATCC 292120.125Ampicillin: 2
Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolate0.06Vancomycin: 1
Vancomycin-Resistant Enterococcus faecium (VRE) Clinical Isolate0.25Linezolid: 2

Note: The above MIC values are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in MHB to achieve a range of desired concentrations.

  • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.

Visualizations

Thiopeptide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition 30S_Subunit 30S Subunit L11_Protein L11 Protein 23S_rRNA 23S rRNA Amythiamicin_C This compound (Thiopeptide) Amythiamicin_C->50S_Subunit Binds to L11/23S rRNA interface EF_Tu Elongation Factor Tu (EF-Tu) Amythiamicin_C->EF_Tu Binds to EF-Tu (alternative target) EF_Tu->Protein_Synthesis_Inhibition

Caption: Generalized mechanism of action for thiopeptide antibiotics.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for a standard broth microdilution MIC assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Inconsistent_Results->Check_Inoculum Is inoculum standardized? Inoculum_OK Check_Inoculum->Inoculum_OK Yes Inoculum_Not_OK Check_Inoculum->Inoculum_Not_OK No Check_Compound Assess this compound Stability (fresh aliquots) Compound_OK Check_Compound->Compound_OK Yes Compound_Not_OK Check_Compound->Compound_Not_OK No Check_Incubation Confirm Incubation Time and Temperature Incubation_OK Check_Incubation->Incubation_OK Yes Incubation_Not_OK Check_Incubation->Incubation_Not_OK No Check_Technique Review Pipetting and Dilution Technique Technique_OK Check_Technique->Technique_OK Yes Technique_Not_OK Check_Technique->Technique_Not_OK No Consistent_Results Achieve Consistent Results Inoculum_OK->Check_Compound Is compound stable? Prepare_Inoculum_Again Re-standardize inoculum Inoculum_Not_OK->Prepare_Inoculum_Again Standardize Inoculum Prepare_Inoculum_Again->Inconsistent_Results Compound_OK->Check_Incubation Are conditions consistent? Use_New_Aliquot Prepare fresh working solution Compound_Not_OK->Use_New_Aliquot Use fresh aliquot Use_New_Aliquot->Inconsistent_Results Incubation_OK->Check_Technique Is technique sound? Standardize_Incubation Ensure consistent incubation Incubation_Not_OK->Standardize_Incubation Standardize conditions Standardize_Incubation->Inconsistent_Results Technique_OK->Consistent_Results Refine_Technique Review and practice technique Technique_Not_OK->Refine_Technique Refine pipetting Refine_Technique->Inconsistent_Results

References

Technical Support Center: Amythiamicin C Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation products of Amythiamicin C.

Frequently Asked Questions (FAQs)

Q1: What are degradation products and why are they a concern for this compound?

A1: Degradation products are chemical impurities that result from the breakdown of a drug substance, such as this compound, over time due to environmental factors like heat, light, humidity, or reactions with other substances. These products are a significant concern because they can lead to a loss of therapeutic efficacy, and in some cases, may even be toxic. Monitoring and controlling degradation is crucial for ensuring the safety and effectiveness of a pharmaceutical product.

Q2: What are the common factors that can cause the degradation of this compound?

A2: While specific data on this compound is limited, common factors that cause degradation of antibiotic compounds include:

  • Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often dependent on the pH of the solution.

  • Oxidation: Degradation caused by reaction with oxygen.

  • Photolysis: Degradation induced by exposure to light.

  • Thermal Stress: Degradation resulting from exposure to high temperatures.

The intrinsic stability of the molecule and its formulation also play a crucial role.

Q3: How can I identify the degradation products of this compound?

A3: A systematic approach is required to identify unknown degradation products. This typically involves "forced degradation" or "stress testing," where this compound is exposed to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to intentionally induce degradation. The resulting mixture of the parent drug and its degradation products is then analyzed, most commonly using a combination of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for identification and structural elucidation.

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. The development of a robust SIM is essential for monitoring the stability of a drug product over its shelf life.

Q5: How do I develop a stability-indicating method for this compound?

A5: Developing a stability-indicating HPLC method involves several steps:

  • Initial Method Scouting: Start with a generic gradient reversed-phase HPLC method, typically with a C18 column.

  • Forced Degradation: Subject this compound to stress conditions to generate degradation products.

  • Method Optimization: Adjust chromatographic parameters such as the mobile phase composition (organic solvent, pH, buffer), column type, temperature, and gradient profile to achieve adequate separation between this compound and all its degradation products.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q6: What are forced degradation studies and why are they necessary?

A6: Forced degradation studies, or stress testing, are experiments that expose a drug substance to conditions more severe than those it would typically encounter during storage and handling. These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways of the drug molecule.

  • Establishing the intrinsic stability of the drug.

  • Developing and validating a stability-indicating analytical method.

Q7: What are the recommended storage conditions for this compound?

Troubleshooting Guides

Analytical Method Issues
Problem Possible Causes Solutions
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or composition. Column degradation. Sample overload.Optimize mobile phase pH to ensure the analyte is in a single ionic form. Try a different organic solvent (e.g., methanol instead of acetonitrile). Use a new column of the same type or a different stationary phase. Reduce the injection volume or sample concentration.
Inconsistent retention times Fluctuation in mobile phase composition. Temperature variations. Column equilibration issues.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Ensure the column is adequately equilibrated before each run.
No degradation products are observed after stress testing Stress conditions are not harsh enough. The compound is highly stable under the tested conditions. Analytical method is not capable of detecting the degradation products.Increase the duration, temperature, or concentration of the stressor. If the compound is exceptionally stable, this is valuable information. Ensure your detector settings are appropriate and that the degradation products are not co-eluting with the main peak.
Mass balance is not within the acceptable range (95-105%) Degradation products are not being detected (e.g., they are not UV-active or are volatile). Co-elution of degradation products with the main peak. Adsorption of the analyte or degradants to the column or vials.Use a universal detector like a mass spectrometer in parallel with a UV detector. Re-optimize the chromatographic method to improve resolution. Use silanized vials and ensure the column is well-conditioned.
Experimental Issues
Problem Possible Causes Solutions
High variability in stability data Inconsistent sample preparation. Non-homogeneous samples. Fluctuations in storage conditions.Use a standardized and well-documented sample preparation protocol. Ensure thorough mixing of samples before analysis. Use calibrated and monitored stability chambers.
Unexpectedly rapid degradation Contamination of reagents or solvents. Incompatibility with container material. Incorrect preparation of buffer solutions leading to extreme pH.Use high-purity reagents and solvents. Perform compatibility studies with the intended container closure system. Double-check all calculations and pH measurements for buffer preparation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound and to understand its intrinsic stability under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and methanol (or other suitable organic solvent)

  • Calibrated stability chamber with light source (ICH Q1B compliant)

  • Calibrated oven

  • pH meter

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Store at room temperature and 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Store at room temperature.

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in an open dish.

    • Expose to heat in an oven at a temperature above the accelerated testing condition (e.g., 80°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux

Technical Support Center: Optimizing Antimicrobial Assays for Sparingly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sparingly soluble compounds in antimicrobial assays.

Troubleshooting Guide

Question: My compound precipitates out of solution when I add it to the broth medium. How can I obtain a reliable Minimum Inhibitory Concentration (MIC)?

Answer:

Compound precipitation is a common challenge that can lead to inaccurate MIC values.[1] Here are several strategies to address this issue:

Possible Causes and Solutions:

  • High Final Solvent Concentration: The concentration of the organic solvent used to dissolve your compound may be too high, causing the compound to crash out when diluted in the aqueous broth.

    • Solution: Optimize the solvent concentration. The goal is to use the lowest possible concentration of solvent that maintains the solubility of your compound without inhibiting microbial growth.[2] Dimethyl sulfoxide (DMSO) is a common solvent, and a final concentration of ≤1-2% is often recommended.[1][3] However, the ideal concentration can be organism-dependent.[2]

  • Low Compound Solubility in Assay Medium: The intrinsic solubility of your compound in the test medium may be poor.

    • Solution 1: Use a Co-solvent System. Prepare your stock solution in a high concentration of an organic solvent like DMSO and then dilute it in the broth. This is a widely used technique.[1]

    • Solution 2: Employ Solubility Enhancement Techniques. For preparing the initial stock solution, consider techniques like using co-solvents, adjusting the pH, or employing surfactants.[4][5]

    • Solution 3: Switch to an Agar-Based Method. The agar dilution method can be a reliable alternative as the compound is distributed in a solid matrix, which can prevent precipitation.[3][6]

  • Inaccurate Visual Assessment due to Turbidity: The precipitated compound can interfere with turbidity readings for MIC determination.

    • Solution: Use a colorimetric indicator. Resazurin or tetrazolium salts like INT can be added to the wells. A color change indicates metabolic activity (bacterial growth), allowing you to determine the MIC even in the presence of a precipitate.[1][6]

Question: I'm observing antimicrobial activity in my solvent control wells. What should I do?

Answer:

Antimicrobial activity in the solvent control indicates that the solvent itself is inhibiting the growth of the test organism at the concentration used.[7][8] This can lead to false-positive results for your test compound.

Possible Causes and Solutions:

  • Solvent Concentration is Too High: Many organic solvents, including DMSO, ethanol, and methanol, have intrinsic antimicrobial properties at higher concentrations.[2][9]

    • Solution: Determine the maximum non-inhibitory concentration of your solvent. Before running the full assay, perform a preliminary experiment by testing a range of solvent concentrations against your microorganism to find the highest concentration that does not affect its growth. This concentration should then be used for all subsequent experiments.

  • Synergistic Effects: Even at sub-inhibitory concentrations, the solvent might potentiate the effect of the antimicrobial compound.[2]

    • Solution: While difficult to eliminate completely, being aware of this potential interaction is crucial for data interpretation. Always report the solvent and its final concentration used in the assay.

Frequently Asked Questions (FAQs)

1. What is the best solvent to use for my sparingly soluble compound?

The choice of solvent depends on the physicochemical properties of your compound and the test organism.[10]

  • Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to dissolve relatively insoluble molecules.[8]

  • Ethanol and methanol are also frequently used.[11]

  • It's crucial to test the solubility of your compound in a few different solvents to find the most suitable one. Always include a solvent control in your assay to ensure the solvent itself is not responsible for any observed antimicrobial effect.[11]

2. What is the maximum concentration of DMSO I can use in my antimicrobial assay?

The maximum tolerated concentration of DMSO can vary between different microorganisms.[2] Generally, a final concentration of 2.5% or less is recommended to avoid inhibiting the growth of Candida glabrata.[9] For many bacteria, concentrations below 3% are often considered safe.[1] However, it is always best practice to determine the maximum non-inhibitory concentration for your specific test organism through preliminary experiments.

3. How do I perform a broth microdilution assay for a sparingly soluble compound?

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[12][13] Here is a generalized protocol for a compound dissolved in DMSO:

Experimental Protocol: Broth Microdilution Assay

  • Prepare a high-concentration stock solution of your test compound in 100% DMSO.

  • Perform serial two-fold dilutions of your compound in a 96-well plate using the broth medium (e.g., Mueller-Hinton Broth). Ensure the final concentration of DMSO in each well is at a non-inhibitory level (e.g., ≤1%).

  • Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard.[14]

  • Inoculate each well with the bacterial suspension.

  • Include appropriate controls:

    • Growth Control: Broth and inoculum (no compound or solvent).

    • Sterility Control: Broth only.

    • Solvent Control: Broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubate the plate at the appropriate temperature and duration for the test organism.[12]

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth (no turbidity).[15][16] If precipitation occurs, a colorimetric indicator can be used.[6]

4. What are some alternative methods to the broth microdilution assay?

If compound precipitation remains a significant issue with the broth microdilution method, consider the following alternatives:

  • Agar Dilution Method: In this method, the compound is incorporated into the agar medium before it solidifies. The test organisms are then inoculated onto the surface of the agar plates. This method can prevent the compound from precipitating.[6][17]

  • Disk Diffusion Assay: While generally a qualitative method, it can be used for initial screening. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The size of the zone of inhibition indicates the antimicrobial activity. However, this method is highly dependent on the diffusion of the compound through the agar, which can be a limitation for poorly soluble substances.[17]

Data Presentation

Table 1: Recommended Maximum Non-Inhibitory Concentrations of Common Solvents for Selected Microorganisms.

SolventMicroorganismMaximum Non-Inhibitory ConcentrationReference
DMSOCandida glabrata< 2.5%
AcetoneCandida glabrata< 2.5%[9]
EthanolCandida glabrata< 5.0%[9]
MethanolCandida glabrata< 5.0%[9]
DMSOMycobacterium abscessus10-fold dilution (from neat)[8]
DMFMycobacterium abscessus10,000-fold dilution (from neat)[7][8]

Note: These values are indicative and may vary depending on the specific strain and experimental conditions. It is always recommended to perform a preliminary solvent toxicity assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare High-Concentration Stock in Organic Solvent dilution Serial Dilution in 96-Well Plate with Broth stock->dilution inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum controls Include Controls (Growth, Sterility, Solvent) add_inoculum->controls incubation Incubate Plate controls->incubation read_mic Determine MIC (Visual or Colorimetric) incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

troubleshooting_precipitation cluster_solutions Potential Solutions start Compound Precipitation Observed in Broth sol_1 Optimize Solvent Concentration start->sol_1 Is final solvent concentration high? sol_2 Use Colorimetric Indicator (e.g., Resazurin) start->sol_2 Is visual reading difficult due to turbidity? sol_3 Switch to Agar Dilution Method start->sol_3 Is precipitation persistent?

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Amythiamicin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of this compound from its related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your HPLC experiments.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A1: Poor peak shape is a common issue in HPLC and can arise from several factors.

  • Secondary Interactions: this compound, a complex cyclic peptide, can have secondary interactions with the stationary phase.

    • Solution: Ensure your mobile phase has an appropriate pH to suppress the ionization of silanol groups on the column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can significantly improve peak shape for peptides.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Try reducing the injection volume or diluting your sample.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Use a guard column to protect your analytical column. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My this compound peak is splitting into two or more peaks. What could be the reason?

A2: Peak splitting can be frustrating, but it is often resolvable by systematically checking the following:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Try back-flushing the column. If this doesn't work, the frit may need to be replaced. Always filter your samples and mobile phases to prevent this.

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: This usually indicates a damaged column that needs to be replaced.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or a worn rotor seal, can lead to improper sample injection.

    • Solution: Perform routine maintenance on your injector, including cleaning the needle and replacing seals as needed.

Q3: I am not getting good resolution between this compound and a closely eluting impurity. How can I improve the separation?

A3: Improving the resolution between closely related compounds often requires method optimization.

  • Mobile Phase Composition: The choice and ratio of organic solvent in your mobile phase can significantly impact selectivity.

    • Solution: If you are using acetonitrile, try switching to methanol or a different organic solvent. You can also try altering the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

  • Mobile Phase pH: Small changes in the pH of the mobile phase can alter the retention times of ionizable compounds.

    • Solution: Adjust the pH of your aqueous mobile phase in small increments (e.g., 0.1-0.2 pH units) to see if resolution improves.

  • Column Chemistry: The type of stationary phase can have a large effect on selectivity.

    • Solution: If you are using a standard C18 column, consider trying a different chemistry, such as a C8, phenyl-hexyl, or a column with a different bonding technology.

Q4: I am seeing ghost peaks in my chromatogram, even during a blank run. What is the source of this contamination?

A4: Ghost peaks are extraneous peaks that can originate from various sources.

  • Contaminated Mobile Phase: Impurities in your solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during a gradient run.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Sample Carryover: Residual sample from a previous injection can be carried over to the next run.

    • Solution: Implement a robust needle wash protocol in your autosampler method. You may need to use a stronger wash solvent.

  • System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector, tubing, or detector.

    • Solution: Systematically flush the entire system with a strong solvent to remove any accumulated contaminants.

Data Presentation

The following table summarizes typical retention times for this compound and its potential impurities under a standard reversed-phase HPLC method. Note: These are representative values and may vary depending on the specific HPLC system and conditions.

CompoundRetention Time (min)
Impurity A (Hydrolyzed)8.5
Impurity B (Oxidized)10.2
This compound 12.1
Impurity C (Isomer)12.8
Impurity D (Precursor)15.3

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and its related impurities.

1. Sample Preparation:

  • If starting from a fermentation broth, centrifuge the sample to remove cell debris.

  • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Dissolve the final sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 10% to 60% B over 20 minutes

    • 60% to 90% B over 2 minutes

    • Hold at 90% B for 2 minutes

    • 90% to 10% B over 1 minute

    • Hold at 10% B for 5 minutes (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Start Poor Peak Shape (Tailing/Fronting) CheckOverload Reduce Injection Volume/ Sample Concentration Start->CheckOverload CheckMobilePhase Optimize Mobile Phase (pH, Additives) Start->CheckMobilePhase CheckColumn Check Column Health (Guard Column, Age) Start->CheckColumn CheckSolvent Match Sample Solvent to Mobile Phase Start->CheckSolvent Improved Peak Shape Improved CheckOverload->Improved If resolved NotImproved Issue Persists CheckOverload->NotImproved If not resolved CheckMobilePhase->Improved If resolved CheckMobilePhase->NotImproved If not resolved ReplaceColumn Replace Column CheckColumn->ReplaceColumn CheckSolvent->Improved If resolved CheckSolvent->NotImproved If not resolved NotImproved->CheckColumn ReplaceColumn->Improved

Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.

General HPLC System Workflow

HPLC_Workflow cluster_0 Mobile Phase Delivery cluster_1 Sample Introduction cluster_2 Separation cluster_3 Detection & Data Acquisition Solvent_Reservoir Solvent Reservoir(s) Degasser Degasser Solvent_Reservoir->Degasser Pump Pump Degasser->Pump Autosampler Autosampler Pump->Autosampler Mobile Phase Column HPLC Column Autosampler->Column Sample Injection Detector Detector (UV) Column->Detector Eluent Data_System Data System Detector->Data_System

Caption: A schematic diagram illustrating the typical workflow of an HPLC system.

Technical Support Center: Amythiamicin C In Vitro Biological Activity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro biological activity of Amythiamicin C.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vitro activity with this compound. What are the potential reasons?

A1: Lower than expected activity can stem from several factors. The most common issue with thiopeptide antibiotics like this compound is poor aqueous solubility, which can lead to the actual concentration in your assay being much lower than intended. Other factors include compound degradation, suboptimal assay conditions (e.g., pH of the media), or the use of a bacterial strain that is not sensitive to this class of antibiotics.

Q2: How can we improve the solubility of this compound for in vitro assays?

A2: Improving solubility is a key strategy for enhancing the apparent in vitro activity of thiopeptides. Consider the following approaches:

  • Co-solvents: Initially dissolving this compound in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) before preparing the final aqueous solution is a common practice.

  • Salt Formation: If you have the capability for chemical modification, creating a salt form (e.g., an HCl salt) can dramatically increase aqueous solubility. For example, the solubility of the thiopeptide derivative AJ-206 was increased by over 140,000-fold by converting it to its HCl salt[1].

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. However, be mindful that pH can also directly affect the biological activity (see Q3).

Q3: Can the pH of the culture medium affect the measured biological activity of this compound?

A3: Yes, the pH of the in vitro environment can significantly influence the activity of antimicrobial peptides and proteins[2][3]. For some peptides, acidic pH enhances activity by increasing the positive charge and promoting interaction with negatively charged bacterial membranes[3]. For others, activity may decrease in acidic conditions[1][2]. It is advisable to test the activity of this compound across a range of physiologically relevant pH values (e.g., pH 6.0 to 8.0) to determine the optimal condition for your experiments.

Q4: Does the composition of the assay medium matter?

A4: Absolutely. The composition of the culture medium can impact the measured Minimum Inhibitory Concentration (MIC) values[4][5][6]. Factors such as the presence of certain ions, proteins (like serum), and other nutrients can interfere with the antibiotic or affect bacterial growth, thereby altering the apparent activity[5][7]. For consistency and comparability, it is recommended to use standardized media such as Mueller-Hinton Broth (MHB) for antibacterial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI)[8].

Q5: What is the mechanism of action of this compound, and how does this impact assay design?

A5: Amythiamicins belong to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis[4][9]. Specifically, Amythiamicin D, a close analog of this compound, has been shown to target the bacterial elongation factor Tu (EF-Tu)[9]. This prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production. When designing assays, you can use this knowledge to your advantage. For instance, a cell-free translation assay can be a powerful tool to directly measure the inhibitory effect of this compound on protein synthesis[10][11].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in assay medium Poor aqueous solubility.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low (typically <1%) and does not affect bacterial growth. - Consider synthesizing a more soluble salt form of the compound[1]. - Visually inspect wells for precipitation before and after incubation.
Inconsistent MIC values between experiments Variability in assay conditions.- Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard)[8]. - Ensure the pH of the medium is consistent across experiments. - Use the same source and batch of culture medium for all related experiments[5]. - Control for incubation time and temperature precisely.
No activity observed against expectedly susceptible strains Compound degradation or inactivity.- Verify the integrity and purity of your this compound sample using analytical techniques like HPLC. - Thiopeptides can be sensitive to harsh pH conditions and prolonged storage in certain buffers[12][13]. Prepare fresh solutions for each experiment from a frozen stock. - Include a positive control antibiotic with a known MIC for the test organism to ensure the assay is performing correctly.
High background in cell-free translation assay Contamination or suboptimal reaction components.- Ensure all reagents and the cell extract are free from nucleases and proteases. - Optimize the concentrations of magnesium and potassium ions, as these are critical for ribosome function and translation efficiency[14][15].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[8].

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest concentration to be tested. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Assay Setup: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells. b. Transfer 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a 1:2 dilution of the compound. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation and Reading: a. Incubate the plate at 37°C for 16-20 hours. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria[8].

Protocol 2: In Vitro Cell-Free Translation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis[10][16].

Materials:

  • Bacterial S30 cell extract (commercially available or prepared in-house)

  • Buffer/premix solution containing amino acids, ATP, GTP, and an energy regenerating system

  • Reporter plasmid DNA (e.g., encoding GFP under a T7 promoter)

  • T7 RNA polymerase

  • This compound dissolved in an appropriate solvent

  • Fluorometer or plate reader capable of measuring GFP fluorescence

Procedure:

  • Reaction Setup: a. On ice, combine the S30 cell extract, buffer/premix, reporter plasmid DNA, and T7 RNA polymerase in a microcentrifuge tube or 96-well plate. b. Add varying concentrations of this compound (or solvent control) to the reactions. c. The final reaction volume is typically 10-15 µL.

  • Incubation: a. Incubate the reactions at 37°C. The incubation time can range from 1 to several hours.

  • Measurement of Protein Synthesis: a. Measure the fluorescence of the expressed GFP at appropriate excitation and emission wavelengths (e.g., 485 nm and 528 nm, respectively). b. Measurements can be taken at the endpoint of the reaction or in real-time to generate kinetic data.

  • Data Analysis: a. Plot the GFP fluorescence against the concentration of this compound. b. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Data Presentation

Table 1: Example MIC Values of Thiopeptide Antibiotics against Gram-Positive Bacteria

CompoundS. aureus (MRSA) MIC (µg/mL)Enterococcus spp. (VRE) MIC (µg/mL)Reference
Nosiheptide≤ 0.25≤ 0.25[3][7]
Thiopeptide Derivative 10.25 (MIC₉₀)≤ 0.125 (MIC₉₀)[17]
Thiopeptide Derivative 20.25 (MIC₉₀)≤ 0.125 (MIC₉₀)[17]

Table 2: Effect of Solubility Enhancement on a Thiopeptide Derivative

CompoundFormulationSolubility (µg/mL)Fold IncreaseReference
MP2Free base< 0.001-[1]
AJ-206HCl salt> 140> 140,000[1]

Visualizations

Signaling_Pathway cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis elongation 30S 30S Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds EF-Tu-GTP->50S delivers tRNA to A-site Inhibition EF-Tu-GTP->Inhibition Amythiamicin_C This compound Amythiamicin_C->EF-Tu-GTP binds to Inhibition->50S blocks delivery

Caption: Mechanism of action of this compound.

Experimental_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Add bacterial inoculum to all wells A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Read plate and determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Troubleshooting_Logic Start Low/No In Vitro Activity Q1 Is the compound fully dissolved in the assay medium? Start->Q1 A1 Improve solubility: - Use co-solvent (e.g., DMSO) - Prepare a salt form Q1->A1 No Q2 Are assay conditions (pH, media) optimal and consistent? Q1->Q2 Yes A1->Q2 A2 - Test a range of pH values - Use standardized medium (MHB) - Ensure consistent inoculum Q2->A2 No Q3 Is the compound stable? Q2->Q3 Yes A2->Q3 A3 - Check compound integrity (HPLC) - Prepare fresh solutions Q3->A3 No End Activity Enhanced Q3->End Yes A3->End

Caption: Troubleshooting low in vitro activity.

References

Validation & Comparative

Validating the Mechanism of Action of Amythiamicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amythiamicin C's performance with alternative antibiotics, supported by experimental data, to validate its mechanism of action.

Executive Summary

This compound, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This guide presents experimental evidence supporting this mechanism and compares its efficacy against other antibiotics with well-defined modes of action. The data indicates that this compound's primary target is distinct from cell wall synthesis and aligns with the inhibition of translation, similar to other thiopeptide antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound was compared against a panel of antibiotics with different mechanisms of action: Thiostrepton (a related thiopeptide and protein synthesis inhibitor), Linezolid (a protein synthesis inhibitor targeting the 50S ribosomal subunit), and Vancomycin (a cell wall synthesis inhibitor). Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined against key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Bacteria.

AntibioticTarget/Mechanism of ActionStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniae
This compound Protein Synthesis (hypothesized) Data Not Available Data Not Available Data Not Available
ThiostreptonProtein Synthesis (Elongation Factor G/Tu)<0.04 µg/mL[1]Effective[2]Effective[2]
LinezolidProtein Synthesis (50S Ribosome)1.178 - 1.582 µg/mL[3]1.0 - 2.0 µg/mL[4]0.5 - 4.0 mg/L[5]
VancomycinCell Wall Synthesis≤0.12 - 6.25 µg/mL1.0 - 2.0 µg/mL[4]Data Not Available

Note: Specific MIC values for this compound are not yet publicly available and represent a critical data gap for a complete comparative analysis.

Validating the Molecular Mechanism of Action

To elucidate the specific molecular target of this compound, a series of in vitro assays are proposed. These experiments are designed to differentiate between the two primary mechanisms of antibacterial action: protein synthesis inhibition and cell wall synthesis inhibition.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein (e.g., luciferase) in a cell-free system containing bacterial ribosomes.

Table 2: In Vitro Translation Inhibition (IC50) of this compound and Comparator Antibiotics.

AntibioticTarget/Mechanism of ActionIC50 (Inhibition of Translation)
This compound Protein Synthesis (hypothesized) Data Not Available
ThiostreptonProtein Synthesis (Elongation Factor G/Tu)0.15 µM (for GTP hydrolysis)[6]
LinezolidProtein Synthesis (50S Ribosome)0.3 µg/mL (in S. aureus cells)[7]
VancomycinCell Wall SynthesisNo significant inhibition expected

Note: The IC50 value for this compound in an in vitro translation assay is a key piece of data required to confirm its mechanism of action.

Bacterial Cell Wall Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled precursors (e.g., N-acetylglucosamine) into the peptidoglycan of bacterial cells. Inhibition of this process is characteristic of cell wall synthesis inhibitors.

Expected Outcome:

  • This compound, Thiostrepton, and Linezolid: No significant inhibition of cell wall synthesis.

  • Vancomycin: Potent inhibition of cell wall synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a serial two-fold dilution of each antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum of the test organism equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Translation Inhibition Assay

Method: Cell-free transcription-translation system.

Protocol:

  • Utilize a commercially available E. coli or S. aureus S30 extract system for coupled transcription-translation.

  • Prepare reactions containing the S30 extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and an energy source.

  • Add varying concentrations of the test compounds (this compound, comparators) to the reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits reporter protein synthesis by 50%.

Bacterial Cell Wall Synthesis Inhibition Assay

Method: Measurement of radiolabeled precursor incorporation.

Protocol:

  • Grow a culture of the test bacteria to the mid-logarithmic phase.

  • Add the test compounds at various concentrations.

  • Add a radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-N-acetylglucosamine).

  • Incubate for a defined period to allow for incorporation into the cell wall.

  • Harvest the cells and precipitate the macromolecules (including the cell wall).

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • A significant reduction in radioactivity in the presence of the compound indicates inhibition of cell wall synthesis.

Visualizing the Mechanism and Workflow

To clearly illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated using Graphviz.

MOA_Validation_Workflow cluster_Amythiamicin This compound cluster_Comparators Comparator Antibiotics cluster_Assays Experimental Assays cluster_Outcome Expected Outcome for this compound Amythiamicin_C This compound MIC_Assay MIC Determination (Antibacterial Activity) Amythiamicin_C->MIC_Assay Translation_Assay In Vitro Translation Assay (Protein Synthesis Inhibition) Amythiamicin_C->Translation_Assay CellWall_Assay Cell Wall Synthesis Assay (Specificity Control) Amythiamicin_C->CellWall_Assay Thiostrepton Thiostrepton (Protein Synthesis Inhibitor) Thiostrepton->MIC_Assay Thiostrepton->Translation_Assay Linezolid Linezolid (Protein Synthesis Inhibitor) Linezolid->MIC_Assay Linezolid->Translation_Assay Vancomycin Vancomycin (Cell Wall Synthesis Inhibitor) Vancomycin->MIC_Assay Vancomycin->Translation_Assay Vancomycin->CellWall_Assay Low_MIC Low MIC against Gram-positive bacteria MIC_Assay->Low_MIC Translation_Inhibition Potent Inhibition of Translation (Low IC50) Translation_Assay->Translation_Inhibition No_CellWall_Inhibition No Inhibition of Cell Wall Synthesis CellWall_Assay->No_CellWall_Inhibition

Caption: Experimental workflow for validating this compound's mechanism of action.

Signaling_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition Ribosome Ribosome (70S) EFG EF-G Ribosome->EFG Protein Nascent Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome EFTu EF-Tu EFTu->tRNA Amythiamicin_C This compound & Thiostrepton Amythiamicin_C->EFTu Inhibits GTPase activity or tRNA binding Amythiamicin_C->EFG Inhibits translocation Linezolid Linezolid Linezolid->Ribosome Binds to 50S subunit, prevents initiation complex formation

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Cell_Wall_Synthesis cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition_cw Inhibition Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursors->Lipid_Carrier Transglycosylation Transglycosylation Lipid_Carrier->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Mature Peptidoglycan Transpeptidation->Peptidoglycan Vancomycin Vancomycin Vancomycin->Transglycosylation Inhibits Vancomycin->Transpeptidation Inhibits Amythiamicin_C This compound Amythiamicin_C->Peptidoglycan No direct effect

Caption: Mechanism of cell wall synthesis inhibition as a negative control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as an inhibitor of bacterial protein synthesis, consistent with the mechanism of other thiopeptide antibiotics. To definitively validate this mechanism of action, further experimental data is required, specifically the determination of MIC values against a broader range of Gram-positive pathogens and the IC50 value from an in vitro translation inhibition assay. The experimental protocols and comparative framework provided in this guide offer a clear path forward for these validation studies. Successful validation will be a critical step in the development of this compound as a potential therapeutic agent to combat infections caused by drug-resistant bacteria.

References

A Comparative Guide to the In Vivo Validation of Novel Antimicrobials: Benchmarking Against Vancomycin and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Amythiamicin C, a member of the amythiamicin family of antibiotics, has demonstrated in vitro activity against Gram-positive bacteria, including multi-drug resistant strains.[1] However, the successful translation of in vitro potency to clinical efficacy hinges on rigorous in vivo validation in relevant animal models. This guide provides a comparative framework for researchers planning in vivo studies of new antimicrobial candidates like this compound, using the established antibiotics Vancomycin and Linezolid as key performance benchmarks.

The following sections detail the in vivo performance of Vancomycin and Linezolid in various murine infection models, offering a valuable point of reference for evaluating the potential of next-generation antibiotics.

Comparative Efficacy of Standard-of-Care Antibiotics in Murine Infection Models

To contextualize the potential in vivo performance of novel compounds, it is essential to review the efficacy of current standard-of-care agents in well-established animal infection models. The data presented below, summarized from multiple studies, highlights the bactericidal or bacteriostatic effects of Vancomycin and Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) in common preclinical models.

Drug Animal Model Infection Type Bacterial Strain Dosage Regimen Key Efficacy Outcome Source
Linezolid MurineHematogenous Pulmonary InfectionMRSANot specifiedSignificant reduction in bacterial numbers compared to vancomycin.[2][2]
Linezolid MurinePneumoniaMRSA (3 strains)120 mg/kg q12h (oral)Average 1.6 log reduction in CFU after 24 hours.[3][3]
Vancomycin MurinePneumoniaMRSA (3 strains)25 mg/kg q12hAverage 0.1 log reduction in CFU after 24 hours.[3][3]
Linezolid MurineThigh Infection (Neutropenic)S. aureus100 mg/kg b.i.d.>1 log10 kill from baseline inoculum.[4][5][4][5]
Vancomycin MurineThigh Infection (Immunocompetent)MRSA1.8 g/day Comparable efficacy to GV143253A, reducing bacterial counts by 4 log units relative to untreated animals after 48 hours.[6][6]
Linezolid MurinePeritonitisGlycopeptide-Intermediate S. aureus (GISA)35 mg/kg/5 hComparable bacterial decrease to vancomycin, with higher rates of blood sterilization.[7][7]
Vancomycin MurineSkin Wound InfectionMRSANot specified (topical)Effective against MRSA, with liposomal formulation showing greater efficacy than free vancomycin.[8][8]

Experimental Protocols for Key In Vivo Models

Detailed and standardized experimental protocols are critical for the reproducibility and interpretation of in vivo antimicrobial efficacy studies. Below are methodologies for common murine infection models used in the evaluation of antibiotics against S. aureus.

Murine Thigh Infection Model

This model is frequently used to assess the efficacy of antimicrobial agents in a localized, deep-seated infection.

  • Animal Preparation: Immunocompetent or neutropenic mice (e.g., BALB/c) are typically used.[3][9] Neutropenia can be induced by cyclophosphamide administration to mimic conditions in immunocompromised patients.[9]

  • Inoculation: A predetermined concentration of a bacterial suspension (e.g., 10^7 CFU/mL of MRSA) is injected into the thigh muscle of the mice.[10]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic (e.g., this compound), a comparator drug (e.g., Vancomycin or Linezolid), or a vehicle control is initiated.[9] Administration can be via various routes, including subcutaneous or intravenous injection.

  • Endpoint Analysis: After a defined treatment period (e.g., 24 or 48 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[6] The bacterial load is quantified by plating serial dilutions of the homogenate on appropriate agar media and counting the colony-forming units (CFU). Efficacy is determined by the reduction in bacterial CFU in treated versus control groups.

Murine Pneumonia/Respiratory Tract Infection Model

This model evaluates the efficacy of antibiotics in treating lung infections.

  • Animal Preparation: Immunocompetent or neutropenic mice are used.

  • Inoculation: Mice are intranasally or orally inoculated with a bacterial suspension (e.g., MRSA) to establish a pulmonary infection.[3]

  • Treatment: Antibiotic therapy is initiated at a set time post-infection.

  • Endpoint Analysis: After the treatment duration, mice are euthanized, and the lungs are harvested. The lungs are then homogenized to determine the bacterial burden (CFU/lung).[3] Survival rates over a longer period (e.g., 10 days) can also be monitored as a primary endpoint.[2]

Murine Skin and Soft Tissue Infection Model

This model is relevant for assessing treatments for skin infections, a common manifestation of S. aureus.

  • Animal Preparation: The backs of the mice are shaved and may be superficially abraded.

  • Inoculation: A bacterial suspension is injected intradermally or applied topically to the prepared skin area.[11] For wound infection models, an incision or excision is made before bacterial inoculation.[11]

  • Treatment: Treatment can be administered systemically or topically, depending on the formulation of the antibiotic being tested.

  • Endpoint Analysis: Efficacy can be assessed by measuring the lesion size, determining the bacterial load in a biopsy of the infected tissue, or using in vivo bioluminescence imaging if a luminescent bacterial strain is used.[12]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo antimicrobial efficacy study in a murine model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis animal_prep Animal Acclimation & Preparation (e.g., Neutropenia Induction) inoculation Inoculation of Mice (e.g., Thigh, Lung, Skin) animal_prep->inoculation bacterial_prep Bacterial Culture Preparation & Quantification bacterial_prep->inoculation treatment_groups Randomization into Treatment Groups (Test, Comparator, Vehicle) inoculation->treatment_groups drug_admin Drug Administration (Defined Dose & Schedule) treatment_groups->drug_admin euthanasia Euthanasia & Tissue Collection drug_admin->euthanasia bacterial_quant Bacterial Load Quantification (CFU) euthanasia->bacterial_quant data_analysis Statistical Analysis & Efficacy Determination bacterial_quant->data_analysis

Caption: Generalized workflow for in vivo antimicrobial efficacy testing in animal models.

Conclusion

While direct in vivo efficacy data for this compound is not yet widely available, the established performance of comparator drugs like Vancomycin and Linezolid provides a robust framework for its evaluation. By employing standardized and relevant animal models, such as the murine thigh, pneumonia, and skin infection models, researchers can generate the critical data needed to assess the therapeutic potential of new antibiotic candidates. A thorough understanding of the experimental protocols and the expected efficacy of standard-of-care agents is paramount for the successful preclinical development of the next generation of antimicrobials.

References

Preliminary Toxicology and Safety Profiling of Amythiamicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin C belongs to the thiopetide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria. While specific toxicological data for this compound is not yet publicly available, this guide provides a preliminary safety overview by comparing the toxicological profile of a representative thiopetide, Thiostrepton, with two clinically important antibiotics used for similar indications: Vancomycin (a glycopeptide) and Linezolid (an oxazolidinone). This comparison aims to offer a frame of reference for the anticipated safety profile of this compound and other novel thiopetides.

Comparative Toxicology Data

The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of Thiostrepton, Vancomycin, and Linezolid. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions across different studies.

Table 1: Acute Toxicity (LD50) Data

Compound Test Animal Route of Administration LD50
Thiostrepton MouseOral>1 g/kg[1]
MouseIntraperitoneal2 g/kg[1]
Vancomycin MouseOral5000 mg/kg[2][3]
RatIntravenous319 mg/kg[2][3]
MouseIntravenous400 mg/kg[2][3]
Linezolid RatOral>3 g/kg[4]
MouseOral1600 mg/kg[5]

Table 2: In Vitro Cytotoxicity Data

Compound Cell Line Assay Endpoint (e.g., IC50, LD50) Concentration
Thiostrepton A375 (Metastatic Melanoma)Annexin V-PILD503.7 ± 0.9 µM[2]
RPMI 8226 (Multiple Myeloma)Apoptosis AssayLD50Submicromolar[2]
Mesothelioma cellsMTT AssayEC503.5 µM[6]
Vancomycin Human Skeletal Muscle CellsalamarBlue® AssaySignificant decrease in viability0.01 mg/mL (after 3 days)[7]
Human OsteoblastsCell Proliferation/MigrationSignificant cytotoxicity≥1 mg/cm² (continuous exposure)[8]
ChondrocytesCell ViabilityCytotoxic effects10 mg/mL[9]
Linezolid U937 (Human Monocytic Cell Line)Apoptosis AssayApoptosis-like cell deathConcentration-dependent

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are standardized protocols for acute oral toxicity and in vitro cytotoxicity testing.

1. Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

  • Principle: The Acute Toxic Class Method is a stepwise procedure to determine the acute oral toxicity of a substance. It uses a small number of animals and allows for the classification of the substance based on its LD50.[2]

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used. Animals are fasted prior to dosing.[2]

  • Administration of Doses: The test substance is administered in a single dose via gavage. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.[2]

  • Procedure:

    • A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed at the starting dose.

    • The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose level is lower. If no mortality occurs, a higher dose is tested.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A post-mortem gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

2. In Vitro Cytotoxicity Testing (MTT Assay Protocol)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[4]

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • 96-well microplates

    • Test compound (e.g., antibiotic)

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

Mechanisms of Action and Toxicity Pathways

The following diagrams illustrate the mechanisms of action of the compared antibiotic classes and a general workflow for a cytotoxicity assay.

cluster_Thiopetide Thiopetide (e.g., Thiostrepton) Thiopetide Thiopetide Antibiotic Ribosome Bacterial Ribosome (50S Subunit) Thiopetide->Ribosome Binds to L11 protein and 23S rRNA Inhibition Inhibition ProteinSynthesis Protein Synthesis BacterialDeath Bacterial Cell Death/Stasis Inhibition->ProteinSynthesis Blocks elongation factor binding Inhibition->BacterialDeath

Caption: Mechanism of action for thiopetide antibiotics.

cluster_Vancomycin Glycopeptide (e.g., Vancomycin) Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Peptidoglycan Binds to Inhibition Inhibition CellWall Cell Wall Synthesis CellLysis Bacterial Cell Lysis Inhibition->CellWall Prevents cross-linking Inhibition->CellLysis

Caption: Mechanism of action for glycopeptide antibiotics.

cluster_Linezolid Oxazolidinone (e.g., Linezolid) Linezolid Linezolid Ribosome50S Bacterial Ribosome (50S Subunit) Linezolid->Ribosome50S Binds to 23S rRNA Inhibition Inhibition MitochondrialRibosome Mitochondrial Ribosome Linezolid->MitochondrialRibosome Potential off-target binding InitiationComplex 70S Initiation Complex Formation ProteinSynthesis Protein Synthesis Inhibition->InitiationComplex Prevents formation BacterialStasis Bacterial Stasis Inhibition->BacterialStasis MitochondrialProteinSynthesis Mitochondrial Protein Synthesis Toxicity Adverse Effects (e.g., Myelosuppression, Lactic Acidosis) MitochondrialProteinSynthesis->Toxicity Leads to

Caption: Mechanism of action and toxicity pathway for oxazolidinone antibiotics.

cluster_MTT_Workflow MTT Cytotoxicity Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with test compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolvent Add solubilization solvent Incubate3->AddSolvent Read Read absorbance at 570 nm AddSolvent->Read Analyze Analyze data (Calculate % viability, IC50) Read->Analyze

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

Based on the available data for the thiopetide class, represented by Thiostrepton, it is anticipated that this compound will exhibit a favorable preliminary safety profile, particularly concerning acute oral toxicity. Thiopetides generally demonstrate low toxicity towards mammalian cells, which is a promising characteristic for a novel antibiotic candidate. However, as with any new chemical entity, a comprehensive and rigorous toxicological evaluation of this compound will be imperative. This should include a full panel of in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties, as well as to identify any potential target organ toxicity and to establish a safe therapeutic window. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals embarking on the preclinical safety assessment of this compound and other next-generation thiopetide antibiotics.

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Amythiamicin C and Other Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the thiopeptide antibiotic, Amythiamicin C, with two clinically relevant comparators, Daptomycin and Linezolid. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.

Executive Summary

This compound, a member of the thiopeptide class of antibiotics, demonstrates potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Its mechanism of action involves the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu). This guide presents available preclinical data for a close structural analog of this compound, GE2270A, alongside comparable data for Daptomycin and Linezolid, to offer a comprehensive overview of their relative PK/PD profiles.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for a representative thiopeptide antibiotic (GE2270A, an analog of this compound), Daptomycin, and Linezolid, derived from preclinical studies in mice.

Table 1: Pharmacokinetic Parameters in Mice

ParameterGE2270A (Thiopeptide Analog)DaptomycinLinezolid
Half-life (t½) Data not available~1.8 hours[1]~1.0 hour[2]
Maximum Concentration (Cmax) Dose-dependentDose-dependent[1]Dose-dependent[2]
Area Under the Curve (AUC) Dose-dependentDose-dependent[1]Dose-dependent
Volume of Distribution (Vd) Data not available~Total body water~Total body water[3]
Protein Binding Data not available90-92.5%[1]~31%[4]

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound Analog (GE2270A) MIC (µg/mL)Daptomycin MIC Range (µg/mL)Linezolid MIC Range (µg/mL)
Staphylococcus aureus ≤0.25[5]0.125 - 1.0[6]1.0 - 4.0[7][8]
Streptococcus pneumoniae Data not available0.06 - 2.0[9]0.5 - 1.0[2]
Enterococcus faecalis ≤0.125[5]0.5 - 8.0[10]2.0 - 8.0[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an antibiotic following intravenous administration in a murine model.

Protocol:

  • Animal Model: Male or female CD-1 or C57BL/6 mice, typically 6-8 weeks old.

  • Drug Administration: The antibiotic is formulated in a suitable vehicle (e.g., saline, DMSO/saline). A single dose is administered intravenously (IV) via the tail vein.

  • Blood Sampling: At predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a small cohort of animals at each time point, typically via cardiac puncture or from the retro-orbital sinus under anesthesia.

  • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the antibiotic in the plasma or serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium in vitro.

Protocol (Broth Microdilution Method based on CLSI Guidelines[13]):

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: A series of two-fold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Murine Infection Model for In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of an antibiotic in a murine infection model (e.g., septicemia or thigh infection model).

Protocol (Septicemia Model[14][15][16][17]):

  • Animal Model: Mice are rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system.

  • Infection: A lethal dose of the target bacterium (e.g., Staphylococcus aureus) is injected intraperitoneally (IP) or intravenously (IV).

  • Treatment: At a specified time post-infection (e.g., 1 or 2 hours), the antibiotic is administered via a clinically relevant route (e.g., IV or subcutaneously). Different dosing regimens (e.g., single dose, multiple doses) can be evaluated.

  • Monitoring: Animals are monitored for survival over a defined period (e.g., 7 days).

  • Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Mandatory Visualization

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Admin IV Administration in Mice PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS Quantification PK_Sample->PK_Analysis PK_Model PK Modeling (t½, Cmax, AUC) PK_Analysis->PK_Model PD_Efficacy Efficacy Assessment (e.g., ED50) PK_Model->PD_Efficacy PK/PD Integration PD_MIC MIC Determination (Broth Microdilution) PD_Treatment Antibiotic Treatment PD_MIC->PD_Treatment Informs Dosing PD_Infection Murine Infection Model PD_Infection->PD_Treatment PD_Treatment->PD_Efficacy

Caption: PK/PD experimental workflow.

References

Engulfing the Engine of Protein Synthesis: A Comparative Guide to Validating Amythiamicin C's Engagement with Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unexploited mechanisms of action. Amythiamicin C, a member of the thiopeptide family of antibiotics, represents a promising candidate in this ongoing battle. This guide provides a comprehensive comparison of experimental approaches to validate the engagement of this compound with its molecular target, the bacterial elongation factor Tu (EF-Tu). By inhibiting EF-Tu, a crucial component of the bacterial protein synthesis machinery, these antibiotics effectively halt bacterial growth.

This document details various experimental protocols, presents comparative data for this compound and other EF-Tu-targeting antibiotics, and utilizes visualizations to elucidate key concepts and workflows. While specific quantitative data for this compound is emerging, data from its close analog, Amythiamicin D, is used as a valuable proxy in this guide.

Unveiling the Molecular Interaction: A Comparative Analysis

Thiopeptide antibiotics, including the amythiamicins, exert their antibacterial effect by binding to EF-Tu. This interaction disrupts the elongation cycle of protein synthesis, a fundamental process for bacterial viability. However, not all EF-Tu inhibitors function identically. They can be broadly categorized into two main classes based on their specific mechanism of action.

Table 1: Comparison of Antibiotics Targeting Bacterial Elongation Factor Tu (EF-Tu)

Antibiotic ClassExample CompoundsMechanism of Action on EF-Tu
Thiopeptides This compound (and D) , Thiomuracin, GE2270APrevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby inhibiting the delivery of amino acids to the ribosome.[1][2][3][4]
Elfamycins Kirromycin, EnacyloxinStabilizes the EF-Tu-GDP complex on the ribosome, stalling protein synthesis by preventing the release of EF-Tu.[2][5]
Other PulvomycinInhibits the formation of the ternary complex by binding to a site on EF-Tu distinct from other classes.[6][7]

The following diagram illustrates the pivotal role of EF-Tu in the bacterial translation elongation cycle and the points of inhibition by different classes of antibiotics.

Translation Elongation and Inhibition Bacterial Translation Elongation Cycle and Points of Inhibition cluster_ternary_complex Ternary Complex Formation cluster_ribosome_cycle Ribosomal Cycle cluster_inhibition Inhibition EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Binding to A-site Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation GTP Hydrolysis EF-Tu-GDP EF-Tu-GDP Peptide Elongation->EF-Tu-GDP Release EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (catalyzed by EF-Ts) This compound This compound (Thiopeptides) This compound->Ternary Complex Inhibits Formation Kirromycin Kirromycin (Elfamycins) Kirromycin->Peptide Elongation Stalls Ribosome

Caption: Mechanism of EF-Tu inhibition.

Quantifying Target Engagement: Comparative Experimental Data

Validating the interaction between an antibiotic and its target requires robust quantitative data. This section presents a comparison of Minimum Inhibitory Concentrations (MICs) for Amythiamicin D and other EF-Tu targeting antibiotics against key Gram-positive pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of EF-Tu-Targeting Antibiotics

AntibioticStaphylococcus aureus (NCTC) (μg/mL)Staphylococcus aureus (Mu50 - MRSA) (μg/mL)Listeria monocytogenes (EGD) (μg/mL)Enterococcus faecium (U503 - VRE) (μg/mL)
Amythiamicin D analogue (3a)1-21-24-8Not Reported
ThiomuracinNot Reported0.5Not Reported0.25
GE2270A derivative (1)≤0.125≤0.125Not Reported≤0.125
GE2270A derivative (2)≤0.125≤0.125Not Reported≤0.125

Data for Amythiamicin D analogue (3a) from Gross et al., 2013.[8] Data for Thiomuracin from a study on its in vitro biosynthesis. Data for GE2270A derivatives from a study on novel, semisynthetic thiopeptides.[9]

Experimental Protocols for Target Validation

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key target engagement assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow:

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by visual inspection or absorbance reading C->D

Caption: Broth microdilution workflow.

Detailed Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Target Engagement Validation using Biophysical Methods

Direct binding of this compound to EF-Tu can be quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a protein (EF-Tu), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Workflow:

ITC_Workflow A Load purified EF-Tu into the sample cell C Titrate this compound into the EF-Tu solution A->C B Load this compound into the injection syringe B->C D Measure the heat evolved or absorbed after each injection C->D E Analyze the data to determine binding parameters (Kd, n, ΔH) D->E

Caption: Isothermal Titration Calorimetry workflow.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (EF-Tu) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Workflow:

SPR_Workflow A Immobilize purified EF-Tu onto a sensor chip B Flow this compound over the sensor surface (association) A->B C Flow buffer over the sensor surface (dissociation) B->C D Monitor changes in the refractive index to generate a sensorgram C->D E Analyze the sensorgram to determine kinetic parameters (ka, kd, Kd) D->E

References

Safety Operating Guide

Navigating the Safe Disposal of Amythiamicin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of Amythiamicin C, based on established guidelines for handling hazardous pharmaceutical waste.[3][4][5] It is crucial to note that these are general best practices and should be supplemented by a thorough risk assessment and adherence to local and institutional regulations.

I. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its waste, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended)Prevents skin contact with the compound.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffsProtects clothing and skin from contamination.
Eye Protection Safety goggles or a face shieldShields eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the handling procedure and risk assessment.Prevents inhalation of aerosolized particles.

Personnel should receive documented training on the proper donning and doffing of PPE to avoid cross-contamination.

II. Waste Segregation and Containment: A Critical Step

Proper segregation of this compound waste is essential to ensure it is handled and treated correctly throughout the disposal process. All waste streams must be clearly labeled with the "Cytotoxic" or "Chemotherapeutic Waste" symbol.[3][4]

Waste TypeContainerDisposal Procedure
Solid Waste Yellow, puncture-proof, and leak-proof container with a purple lid, labeled "Chemotherapeutic Waste".[4][6]Includes contaminated lab supplies (e.g., pipette tips, vials, culture plates), and used PPE.[6]
Liquid Waste Leak-proof, screw-cap container, clearly labeled.Unused or expired solutions of this compound. Do not dispose of down the drain.[6]
Sharps Waste Yellow, puncture-resistant sharps container with a purple lid, labeled "Chemotherapy Sharps".[4]Needles, syringes, and other contaminated sharps.[4]

III. Decontamination Procedures

All surfaces and equipment that may have come into contact with this compound should be decontaminated. A designated cleaning solution (e.g., a high-pH agent) should be used, followed by a rinse with a neutral cleaner. All cleaning materials must be disposed of as cytotoxic waste.[7]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.

  • Clean the Area: Following the instructions in the spill kit, clean the affected area from the outer edge inwards.

  • Dispose of Waste: All materials used for spill cleanup must be placed in a designated cytotoxic waste container.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's protocols.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_final_disposal Final Disposal start Handling of this compound ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Gloves, Vials, etc.) ppe->solid_waste Generates liquid_waste Liquid Waste (Unused Solutions) ppe->liquid_waste Generates sharps_waste Sharps Waste (Needles, Syringes) ppe->sharps_waste Generates solid_container Yellow Chemotherapeutic Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Yellow Chemotherapy Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

By implementing these procedures, laboratories can build a robust safety culture and ensure the responsible management of potentially hazardous compounds like this compound, thereby protecting both personnel and the environment.

References

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